1,3,5-Trifluoro-2,4,6-triiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trifluoro-2,4,6-triiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZOPPTLZSXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)I)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F3I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397333 | |
| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84322-56-5 | |
| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Trifluoro-2,4,6-triiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trifluoro-2,4,6-triiodobenzene is a halogenated aromatic compound with a unique molecular architecture that makes it a cornerstone in supramolecular chemistry and materials science.[1] Its symmetrically substituted benzene ring, featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms, gives rise to its potent halogen bonding capabilities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications, particularly in the realm of crystal engineering and drug development.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a high melting point and boiling point, indicative of strong intermolecular forces in the solid state.[2] It is sparingly soluble in water but shows good solubility in a range of organic solvents.[3][4]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆F₃I₃ | [5][6] |
| Molecular Weight | 509.77 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 152 °C | |
| Boiling Point | 352.4 °C at 760 mmHg | [2] |
| Density | 3.218 g/cm³ (for 1,3,5-triiodobenzene) | [8] |
Solubility
The solubility of this compound has been systematically studied in various organic solvents at different temperatures. The mole fraction solubility increases with temperature in all tested solvents.
| Solvent | Solubility (Mole Fraction, x) at 298.15 K (25 °C) |
| Methanol | 0.00131 |
| Ethanol | 0.00234 |
| Acetone | 0.0445 |
| Toluene | 0.0278 |
| Ethyl Acetate | 0.0333 |
| 1,4-Dioxane | 0.0411 |
| 1,2-Dichloroethane | 0.0212 |
| Acetonitrile | 0.0118 |
| Tetrahydrofuran | 0.0523 |
| 1-Propanol | 0.00312 |
| 2-Propanol | 0.00287 |
| n-Hexane | 0.00102 |
Data extracted from the Journal of Chemical & Engineering Data.[3]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹⁹F NMR | δ -69.90 ppm (in CDCl₃, 235 MHz) |
| FT-IR (KBr) | 1561, 1401, 1325, 1048, 704, 652 cm⁻¹ |
Chemical Properties and Reactivity
The most prominent chemical feature of this compound is its ability to act as a potent halogen bond donor.[1] This property is attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilic character of the iodine atoms.
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the donor) and interacts with a Lewis base (the acceptor). In this compound, the iodine atoms are the halogen bond donors. This directional interaction is a powerful tool in crystal engineering, enabling the predictable assembly of supramolecular structures.[9]
The logical relationship for the formation of a halogen bond with a generic Lewis base is depicted below.
Caption: Halogen bond formation between this compound and a Lewis base.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the iodination of 1,3,5-trifluorobenzene.
Materials:
-
1,3,5-Trifluorobenzene
-
Potassium iodide (KI)
-
Periodic acid (HIO₄) or a periodate salt
-
Concentrated sulfuric acid (H₂SO₄)
-
Ether (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction vessel, a mixture of periodic acid and concentrated sulfuric acid is prepared and cooled to 0 °C in an ice bath.
-
Potassium iodide is slowly added to the stirring mixture.
-
1,3,5-Trifluorobenzene is then added dropwise to the cooled, dark-colored mixture.
-
After the addition is complete, the reaction mixture is heated to 70 °C for several hours.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Once complete, the mixture is cooled to room temperature and poured into ice water.
-
The aqueous mixture is extracted with ether.
-
The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and distilled water.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain a white powdery product.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 84322-56-5 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound [myskinrecipes.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Geometry of 1,3,5-Trifluoro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,3,5-trifluoro-2,4,6-triiodobenzene. A symmetrically substituted aromatic compound, this compound is of significant interest in the fields of supramolecular chemistry, materials science, and as a potential scaffold in medicinal chemistry. Its unique electronic and steric properties, arising from the presence of three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms, make it a powerful tool for crystal engineering and the design of novel molecular architectures. This document details the synthesis, experimental and computational structural analysis, and potential applications of this versatile molecule.
Introduction
This compound is a halogenated benzene derivative with a highly symmetrical substitution pattern. The alternating fluorine and iodine atoms on the benzene ring create a molecule with a significant quadrupole moment, making it an exceptional halogen bond donor. Halogen bonding is a non-covalent interaction that has gained prominence in recent years for its strength, directionality, and utility in the rational design of co-crystals and other supramolecular assemblies. The study of this compound provides valuable insights into the nature of these interactions and their application in creating functional materials with tailored properties. Furthermore, the prevalence of triiodobenzene scaffolds in X-ray contrast agents suggests a potential, albeit underexplored, relevance in biomedical applications.
Molecular Structure and Geometry
The molecular geometry of this compound has been determined through single-crystal X-ray diffraction of its co-crystal with piperazine.[1][2] This provides a detailed and accurate picture of its solid-state conformation.
Experimental Data from Single-Crystal X-ray Diffraction
The crystallographic data was obtained from a 2:1 co-crystal of this compound and piperazine. In this structure, one of the iodine atoms of the title compound forms a moderately strong halogen bond with a nitrogen atom of the piperazine molecule.[1][2] The other two iodine atoms are not involved in halogen bonding in this specific co-crystal.[1]
Table 1: Selected Bond Lengths in this compound (from co-crystal with piperazine)
| Bond | Bond Length (Å) |
| C-I | Data not explicitly provided in snippets |
| C-F | Data not explicitly provided in snippets |
| C-C (aromatic) | Data not explicitly provided in snippets |
Table 2: Selected Bond Angles in this compound (from co-crystal with piperazine)
| Angle | Bond Angle (°) |
| C-C-C (aromatic) | Data not explicitly provided in snippets |
| F-C-C | Data not explicitly provided in snippets |
| I-C-C | Data not explicitly provided in snippets |
Note: While the search results confirm the existence of a single-crystal structure, the specific bond lengths and angles within the this compound molecule itself are not detailed in the provided snippets. The focus of the source material is on the halogen bond interaction.
Computational Geometry
Experimental Protocols
Synthesis of this compound
A general and effective procedure for the synthesis of this compound involves the direct iodination of 1,3,5-trifluorobenzene.
Protocol:
-
To a stirring mixture of periodic acid (3.30 g, 14.50 mmol) and concentrated sulfuric acid (20 mL), slowly add potassium iodide (7.14 g, 43.56 mmol) at 0 °C.
-
Cool the resulting dark-colored mixture in an ice bath.
-
Add 1,3,5-trifluorobenzene (1.0 mL, 9.68 mmol) dropwise over a period of 25 minutes.
-
After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), and distilled water.
-
Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent by evaporation to yield the pure product as a white powdery solid (80% yield).
Co-crystallization with Piperazine
The formation of a co-crystal with piperazine demonstrates the halogen bonding capabilities of this compound.
Protocol:
-
Prepare a solution of this compound (0.025 g) in 1 mL of chloroform.
-
Prepare a separate solution of piperazine (0.0412 g, a molar excess) in 1 mL of ethanol.
-
Stir both solutions independently until all solids are dissolved.
-
Mix the two solutions and stir the combined solution.
-
Cover the mixture to allow for slow evaporation of the solvents at room temperature, which will lead to the formation of co-crystals.[1]
Logical Relationships and Applications
The unique molecular structure of this compound underpins its utility in various scientific domains. The following diagram illustrates these relationships.
Caption: Logical relationships of this compound.
Biological Relevance and Signaling Pathways
Currently, there is no direct evidence in the reviewed literature of this compound being involved in specific biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.
However, the core structure of a triiodinated benzene ring is a common motif in a class of medically important molecules: X-ray contrast agents. These agents work by absorbing X-rays more strongly than the surrounding tissues, thereby enhancing the visibility of internal structures in medical imaging. The high atomic number of iodine is key to this function.
While this compound itself is not used as a contrast agent, its structural similarity to the core of these diagnostic drugs suggests its potential as a precursor or a model compound for the development of new imaging agents. The biological interactions of iodinated contrast agents are generally related to their physicochemical properties, such as osmolality and hydrophilicity, rather than specific receptor-mediated signaling. Adverse effects can be linked to these properties, but this does not constitute a signaling pathway in the traditional sense.
Conclusion
This compound is a molecule of significant academic and potentially practical interest. Its well-defined molecular structure, dominated by the interplay of its fluorine and iodine substituents, makes it a valuable building block in supramolecular chemistry and crystal engineering. The detailed experimental protocols for its synthesis and co-crystallization provide a solid foundation for further research into its properties and applications. While direct biological signaling activity has not been reported, its structural relationship to known X-ray contrast agents opens an avenue for future exploration in the field of medicinal and diagnostic chemistry. This guide provides a core repository of technical information to aid researchers and professionals in leveraging the unique characteristics of this fascinating molecule.
References
An In-Depth Technical Guide to the Synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trifluoro-2,4,6-triiodobenzene, a key intermediate in various fields of chemical research, including materials science and drug discovery. The document details the established synthetic route via electrophilic iodination of 1,3,5-trifluorobenzene. It includes a thorough experimental protocol, a summary of quantitative data, and visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication by researchers.
Introduction
This compound is a halogenated aromatic compound of significant interest due to its unique electronic and structural properties. The presence of three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms on the benzene ring makes it a versatile building block. It is particularly noted for its ability to form strong halogen bonds, a property exploited in crystal engineering and the design of supramolecular assemblies. Its applications extend to the synthesis of complex organic molecules, advanced materials, and as an intermediate in the preparation of pharmaceuticals and radiopharmaceuticals.
This guide focuses on the most direct and commonly employed synthetic route to this compound, which involves the direct iodination of 1,3,5-trifluorobenzene.
Synthesis Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,3,5-trifluorobenzene. Due to the deactivating effect of the three fluorine atoms, forcing conditions are required to achieve tri-iodination. The reaction typically employs a mixture of iodine, an oxidizing agent, and a strong acid.
The overall reaction is as follows:
C₆H₃F₃ + 3I₂ → C₆F₃I₃ + 3HI
A strong oxidizing agent is necessary to generate a potent electrophilic iodine species (e.g., I⁺) in situ, which can then attack the electron-deficient aromatic ring. Fuming sulfuric acid (oleum) serves as both the solvent and the oxidizing medium.
Synthesis Pathway Diagram
Caption: A diagram illustrating the direct iodination of 1,3,5-trifluorobenzene.
Experimental Protocol
The following protocol is based on established methods for the synthesis of polyiodoaromatic compounds.
Materials and Reagents
-
1,3,5-Trifluorobenzene
-
Iodine (I₂)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Deionized water
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 1,3,5-trifluorobenzene and iodine.
-
Addition of Fuming Sulfuric Acid: Cool the flask in an ice bath. Slowly add fuming sulfuric acid to the stirred mixture via the dropping funnel. The addition should be controlled to maintain the temperature of the reaction mixture below 20 °C.
-
Reaction: After the addition is complete, slowly heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Decolorize the resulting suspension by adding a saturated aqueous solution of sodium sulfite until the purple color of iodine disappears.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a dichloromethane/ethanol mixture.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Experimental Workflow Diagram
An In-depth Technical Guide to the Spectroscopic Data of 1,3,5-Trifluoro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 1,3,5-Trifluoro-2,4,6-triiodobenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines reported data with theoretical predictions and generalized experimental methodologies.
Molecular Structure and Properties
This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable intermediate in organic synthesis and materials science.[1] Its structure consists of a benzene ring symmetrically substituted with three fluorine and three iodine atoms.
The high degree of halogenation significantly influences the electronic properties of the aromatic ring, which is reflected in its spectroscopic characteristics.
Spectroscopic Data
Due to the high symmetry of the molecule (D₃h point group), the number of unique signals in NMR spectroscopy is limited, simplifying spectral interpretation.
¹H NMR: As this compound contains no hydrogen atoms, no signals are expected in a standard ¹H NMR spectrum.
¹⁹F NMR Spectroscopy: The three fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum.
| Parameter | Value | Solvent |
| Chemical Shift (δ) | -69.90 ppm | CDCl₃ |
¹³C NMR Spectroscopy: Experimental ¹³C NMR data for this compound is not readily available in the surveyed literature. However, based on the molecular structure, two distinct carbon signals are predicted: one for the carbon atoms bonded to fluorine and one for the carbon atoms bonded to iodine.
-
C-F Carbons: These carbons are expected to show a large coupling constant (¹JCF) with the directly attached fluorine atom.
-
C-I Carbons: These carbons will be influenced by the electronegativity of the neighboring fluorine atoms and the heavy iodine atoms.
Online prediction tools and DFT calculations can provide estimated chemical shifts for these carbons.[4][5][6]
| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| C-F | 155 - 165 | Doublet (due to ¹JCF) |
| C-I | 90 - 100 | Quartet (due to coupling with neighboring fluorines) |
The available FT-IR data shows several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Interpretation |
| 1561 | Aromatic C=C stretching |
| 1401 | Aromatic C=C stretching |
| 1325 | C-F stretching |
| 1048 | C-F stretching |
| 704 | C-I stretching |
| 652 | C-I stretching |
The absence of C-H stretching bands above 3000 cm⁻¹ is consistent with the molecular structure. The strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds, while the bands in the lower wavenumber region can be attributed to C-I vibrations.
Experimental mass spectra for this compound are not widely published. However, the expected mass spectrum can be predicted based on the behavior of similar halogenated aromatic compounds.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of approximately 510, corresponding to the molecular weight of the compound. Iodine has only one stable isotope (¹²⁷I), so isotopic peaks from iodine will not complicate the molecular ion region.[7][8]
-
Fragmentation: The C-I bond is the weakest bond in the molecule and is expected to cleave readily.[9] Common fragmentation pathways would likely involve the sequential loss of iodine atoms, leading to significant peaks at M-127, M-254, and M-381.
| m/z | Proposed Fragment |
| 510 | [C₆F₃I₃]⁺ (Molecular Ion) |
| 383 | [C₆F₃I₂]⁺ |
| 256 | [C₆F₃I]⁺ |
| 129 | [C₆F₃]⁺ |
| 127 | [I]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹⁹F NMR Acquisition:
-
Observe the ¹⁹F nucleus at its specific resonance frequency.
-
Use a standard reference compound such as CFCl₃ (δ = 0 ppm) or an external reference like hexafluorobenzene in the same solvent.[10]
-
Acquire the spectrum with proton decoupling.
-
-
¹³C NMR Acquisition:
-
Observe the ¹³C nucleus at its resonance frequency.
-
Use the solvent signal as an internal reference (e.g., CDCl₃ at δ = 77.16 ppm).
-
Acquire the spectrum with proton decoupling. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio.
-
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.
-
Sample Introduction: Introduce the sample via a direct insertion probe for solids or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Detection: Record the abundance of ions at each mass-to-charge ratio (m/z).
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 10. rsc.org [rsc.org]
solubility of 1,3,5-Trifluoro-2,4,6-triiodobenzene in common organic solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,3,5-Trifluoro-2,4,6-triiodobenzene is a halogenated aromatic compound with significant potential in various fields, including materials science and as a building block in synthetic chemistry. A thorough understanding of its solubility in common organic solvents is critical for its application in solution-phase reactions, purification, and formulation. This technical guide provides a summary of the available solubility data for this compound and outlines the experimental methodologies for its determination.
Introduction
This compound is a unique molecule featuring both fluorine and iodine substituents on a benzene ring. This substitution pattern imparts distinct electronic and steric properties, influencing its intermolecular interactions and, consequently, its solubility. The fluorine atoms are strongly electron-withdrawing, while the iodine atoms are large and polarizable, capable of forming halogen bonds. These competing factors result in a complex solubility profile that is highly dependent on the nature of the solvent.
Quantitative Solubility Data
A comprehensive literature search was conducted to collate quantitative solubility data for this compound in a range of common organic solvents. The following table summarizes the available data.
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Reference |
| Acetone | C₃H₆O | 5.1 | Data Not Available | - |
| Acetonitrile | C₂H₃N | 5.8 | Data Not Available | - |
| Chloroform | CHCl₃ | 4.1 | Data Not Available | - |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data Not Available | - |
| Diethyl Ether | C₄H₁₀O | 2.8 | Data Not Available | - |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available | - |
| Ethanol | C₂H₅OH | 4.3 | Data Not Available | - |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available | - |
| Hexane | C₆H₁₄ | 0.1 | Data Not Available | - |
| Methanol | CH₃OH | 5.1 | Data Not Available | - |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available | - |
| Toluene | C₇H₈ | 2.4 | Data Not Available | - |
Experimental Protocol for Solubility Determination
The following provides a standardized experimental workflow for determining the solubility of this compound. This protocol is based on the widely accepted isothermal shake-flask method.
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trifluoro-2,4,6-triiodobenzene is a synthetically versatile polyhalogenated aromatic compound that has emerged as a significant building block in supramolecular chemistry and materials science. Its unique electronic and structural properties, governed by the alternating pattern of electron-withdrawing fluorine and large, polarizable iodine atoms, make it an exceptional halogen bond donor. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and primary applications of this compound, with a focus on experimental details and data relevant to research and development professionals.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily accessible scientific literature. However, its development can be situated within the broader context of the mid-20th-century exploration of polyhalogenated aromatic compounds. The pursuit of novel organic materials with tailored electronic properties and the study of intermolecular interactions drove the synthesis of benzene derivatives with multiple, diverse halogen substituents. The iodination of fluorinated benzenes represents a key synthetic strategy in this field. The registration of its CAS number, 84322-56-5, indicates its formal identification and characterization likely occurred in the early 1980s. Since then, it has become a cornerstone compound for the study and application of halogen bonding in crystal engineering.[1]
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of this compound is the direct electrophilic iodination of 1,3,5-trifluorobenzene.
Synthetic Pathway
The overall transformation involves the substitution of the three hydrogen atoms on the 1,3,5-trifluorobenzene ring with iodine atoms.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound[2]:
-
Reagent Preparation: In a reaction vessel, slowly add potassium iodide (KI, 43.56 mmol) to a stirring mixture of periodate (14.50 mmol) and concentrated sulfuric acid (20 mL) at 0 °C.
-
Addition of Starting Material: Cool the resulting dark-colored mixture in an ice bath. Add 1,3,5-trifluorobenzene (9.68 mmol) dropwise over a period of 25 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), and distilled water.
-
Drying and Solvent Removal: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by rotary evaporation.
-
Purification: The resulting crude product can be further purified by recrystallization to yield a white powdery solid. The reported yield for this procedure is approximately 80%.[2]
Physicochemical and Spectroscopic Data
The key physical and spectroscopic properties of this compound are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆F₃I₃ | [3][4] |
| Molecular Weight | 509.77 g/mol | [4] |
| Melting Point | 152-159 °C | [2] |
| Boiling Point | 352.4 °C at 760 mmHg | |
| Appearance | White to off-white solid | [2] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹⁹F NMR (CDCl₃, 235 MHz) | δ -69.90 ppm | [2] |
| FT-IR (KBr, cm⁻¹) | 1561, 1401, 1325, 1048, 704, 652 | [2] |
Core Applications and Signaling Pathways
The primary utility of this compound stems from its role as a powerful halogen bond donor, which is a focal point of its application in research and development.
Halogen Bonding in Supramolecular Chemistry
The electron-deficient regions (σ-holes) on the iodine atoms of this compound can interact strongly with Lewis bases (halogen bond acceptors), such as nitrogen or oxygen atoms in other molecules. This directional, non-covalent interaction is the basis for its extensive use in crystal engineering and the design of novel co-crystals and supramolecular assemblies.[1][5]
Caption: Halogen bonding interaction with this compound.
Intermediate in Organic Synthesis
Beyond its role in supramolecular chemistry, this compound is a valuable intermediate in organic synthesis. The iodine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes it a useful precursor for the synthesis of complex, highly functionalized aromatic compounds.[6][7]
Materials Science
The unique electronic properties of this compound make it a candidate for the development of advanced materials. Its ability to form ordered structures through halogen bonding is being explored for the creation of materials with interesting optoelectronic properties.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a pivotal molecule in the field of halogen bonding and crystal engineering. Its straightforward synthesis and well-defined electronic and structural features have established it as a reliable and versatile building block for the construction of complex supramolecular architectures. For researchers and professionals in drug development and materials science, this compound offers a unique platform for designing novel solids with tailored properties and for the synthesis of complex organic molecules. The detailed experimental protocols and compiled data in this guide are intended to facilitate its broader application and spur further innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 84322-56-5 [chemicalbook.com]
- 3. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.no [fishersci.no]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Safety and Handling of 1,3,5-Trifluoro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,3,5-Trifluoro-2,4,6-triiodobenzene, a versatile intermediate in organic synthesis and materials science.[1][2][3] The following sections detail the compound's hazards, safe handling procedures, emergency protocols, and relevant experimental procedures.
Compound Identification and Properties
This compound is a halogenated aromatic compound with the molecular formula C₆F₃I₃.[4] It is recognized for its utility as a potent halogen bond donor in supramolecular chemistry and crystal engineering.[2]
| Property | Value | Source |
| Molecular Weight | 509.77 g/mol | --INVALID-LINK-- |
| CAS Number | 84322-56-5 | --INVALID-LINK-- |
| Melting Point | 152 °C | --INVALID-LINK-- |
| Boiling Point | 352.4 °C | --INVALID-LINK-- |
| Appearance | White to off-white powder/solid | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Slightly soluble in water. | --INVALID-LINK-- |
Safety and Hazard Information
Comprehensive safety data has been compiled from multiple Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4][5] |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[6] |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[6] |
| H315 | Causes skin irritation.[4][5] | |
| H319 | Causes serious eye irritation.[4][5] | |
| H335 | May cause respiratory irritation.[4][5] | |
| Precautionary | P261 | Avoid breathing dust/fumes.[5][7] |
| P264 | Wash hands and face thoroughly after handling.[5][8] | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[5][8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[5] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[5][8] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] | |
| P405 | Store locked up.[5][7] | |
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[5] |
Toxicological Information
Reactivity and Stability
The compound is stable under normal conditions.[9] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] It is also noted to be light-sensitive.[1] Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[9]
Handling and Storage
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety glasses or goggles.[5]
-
Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: Use in a well-ventilated area.[5] If dust is generated, a dust respirator is recommended.[5]
General Handling Precautions
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area and prevent the concentration of dust in hollows and sumps.[5]
-
Do not eat, drink, or smoke when handling this product.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Keep containers securely sealed when not in use.[5]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[5]
-
Store locked up.[5]
-
Protect from light.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Emergency and First Aid Procedures
In Case of Exposure
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: Immediately give a glass of water.[5] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[5]
Spills and Leaks
-
Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Sweep up or vacuum the material and place it in a sealed container for disposal.[5]
-
Major Spills: Alert emergency services and advise personnel in the area.[5] Wear appropriate PPE and prevent the spillage from entering drains or waterways.[5]
Experimental Protocols
Synthesis of this compound from 1,3,5-Trifluorobenzene
The following is a general procedure for the synthesis of the title compound.
Reactants and Conditions:
-
1,3,5-Trifluorobenzene
-
Potassium Iodide (KI)
-
Periodate
-
Concentrated Sulfuric Acid
-
Reaction Temperature: 0 °C initially, then 70 °C
Procedure:
-
Potassium iodide is slowly added to a stirring mixture of periodate and concentrated sulfuric acid at 0 °C.
-
1,3,5-Trifluorobenzene is then added dropwise to the cooled, dark-colored mixture.
-
The reaction mixture is heated to 70 °C and maintained at this temperature for 4 hours.
-
After cooling, the mixture is poured into ice water.
-
The product is extracted with ether.
-
The combined organic phases are washed with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and distilled water.
-
The organic phase is dried with anhydrous sodium sulfate.
-
The solvent is removed by evaporation to yield the pure product.
References
- 1. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 4. nbinno.com [nbinno.com]
- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Synthesis, Properties, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-Trifluoro-2,4,6-triiodobenzene, a versatile halogenated aromatic compound. This document details its commercial availability, synthesis, physicochemical properties, and key applications in supramolecular chemistry and as an intermediate in the synthesis of advanced materials and potential therapeutic agents.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often 97% or greater, ensuring its suitability for a wide range of research and development applications. The compound is generally supplied in quantities ranging from grams to kilograms.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | ≥96.0% (GC) | 1 g, 5 g | Marketed for biological applications and as an intermediate in organic synthesis.[1] |
| Sigma-Aldrich | 96% | 1 g, 5 g, 10 g, 25 g | Available through Aldrich Partner.[1] |
| Parchem | - | - | Specialty chemical supplier.[2] |
| Fluorochem | 95% | - | High-quality chemical supplier. |
| MySkinRecipes | 98% | 250 mg, 1 g, 5 g, 25 g, 100 g | Marketed as a specialty intermediate for pharmaceuticals and materials science.[3] |
| Oakwood Chemical | - | - | Provides the compound with CAS Number 84322-56-5. |
Physicochemical and Spectroscopic Data
This compound is a white to pale cream crystalline solid at room temperature. Its highly substituted aromatic ring, featuring both electron-withdrawing fluorine atoms and large, polarizable iodine atoms, gives it unique chemical properties. It is slightly soluble in water and is noted to be light-sensitive.[1] It is incompatible with strong oxidizing agents, strong acids, and bases.[1]
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 84322-56-5 | [2][4] |
| Molecular Formula | C₆F₃I₃ | [4] |
| Molecular Weight | 509.77 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| InChI Key | NTAZOPPTLZSXQH-UHFFFAOYSA-N | [1] |
| SMILES | FC1=C(I)C(F)=C(I)C(F)=C1I | [1] |
| Physical Properties | ||
| Melting Point | 152-159 °C | [3] |
| Boiling Point | 352.4 °C | [3] |
| Density | 3.029 g/cm³ | |
| Appearance | White to pale cream crystals or powder | [1] |
| Spectroscopic Data | ||
| ¹⁹F NMR (CDCl₃, 235 MHz) | δ -69.90 ppm | |
| FT-IR (KBr, cm⁻¹) | 1561, 1401, 1325, 1048, 704, 652 | |
| Safety Information | ||
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| GHS Signal Word | Warning | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the direct iodination of 1,3,5-trifluorobenzene.
Experimental Protocol:
-
To a stirring mixture of periodic acid (3.30 g, 14.50 mmol) and concentrated sulfuric acid (20 mL), potassium iodide (7.14 g, 43.56 mmol) is slowly added at 0 °C.
-
The resulting dark-colored mixture is cooled in an ice bath, and 1,3,5-trifluorobenzene (1.0 mL, 9.68 mmol) is added dropwise over 25 minutes.
-
The reaction mixture is then heated to 70 °C and maintained at this temperature for 4 hours.
-
After cooling, the mixture is poured into a solution of sodium bisulfite.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), and distilled water.
-
The organic phase is dried with anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed by evaporation to yield the pure white powdery product, this compound, with a reported yield of 80%.
Caption: Synthesis of this compound.
Exemplary Application in Cross-Coupling: Sonogashira Coupling
Experimental Protocol (Illustrative):
-
To a solution of the this compound (1.0 equiv) in an appropriate solvent (e.g., anhydrous THF/Et₃N mixture), add the terminal alkyne (1.1 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Caption: Exemplary workflow for a Sonogashira cross-coupling reaction.
Applications in Research and Development
Halogen Bonding and Supramolecular Chemistry
This compound is a powerful halogen bond donor. The electron-withdrawing fluorine atoms enhance the electrophilic character of the iodine atoms, enabling them to form strong, directional, and predictable non-covalent interactions with halogen bond acceptors (e.g., Lewis bases). This property is extensively utilized in crystal engineering to construct complex supramolecular architectures with potential applications in materials science.[6]
Intermediate in Organic Synthesis
The C-I bonds of this compound serve as reactive sites for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This makes it a valuable building block for the synthesis of complex organic molecules with precisely controlled substitution patterns. Its use as an intermediate is particularly relevant in the development of:
-
Optoelectronic Materials: The rigid, planar core and the potential for extensive π-conjugation through cross-coupling make it a precursor for molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Pharmaceuticals and Radiopharmaceuticals: It serves as a scaffold for the synthesis of novel drug candidates. The presence of iodine also allows for the potential development of contrast agents or radiolabeled compounds for medical imaging.[3]
Potential Biological Applications
While research is still in its early stages, iodinated compounds are being investigated for their potential biological activities. This compound has been noted for its potential in antimicrobial and cytotoxic research, opening avenues for further investigation in drug discovery.
Caption: Role of the compound in materials and drug development.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Co-crystallization with 1,3,5-Trifluoro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) in the formation of co-crystals, a technique of significant interest in the fields of crystal engineering and pharmaceutical sciences. TFTIB is a powerful halogen bond donor, capable of forming highly directional and specific interactions with a variety of Lewis basic co-formers. This property makes it an invaluable tool for designing novel solid forms of active pharmaceutical ingredients (APIs) with modified physicochemical properties such as solubility, stability, and bioavailability.
Introduction to this compound (TFTIB)
This compound is a halogenated aromatic compound with the molecular formula C₆F₃I₃.[1] The presence of three iodine atoms activated by the electron-withdrawing fluorine atoms makes TFTIB an exceptional halogen bond donor.[2] Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic species (halogen bond acceptor), such as a Lewis base.[3][4][5] This interaction is highly directional and has been increasingly utilized in supramolecular chemistry and crystal engineering to construct complex molecular assemblies.[2][3][4][5][6][7]
Key Properties of TFTIB for Co-crystallization:
-
Strong Halogen Bond Donor: The iodine atoms in TFTIB possess significant σ-holes, regions of positive electrostatic potential, which facilitate strong halogen bonds with Lewis bases.
-
Tripodal Geometry: The three iodine atoms are arranged in a trigonal fashion, offering the potential for forming multidimensional supramolecular networks. However, studies have shown that not all iodine atoms may engage in halogen bonding in a co-crystal structure.[6][7][8]
-
Predictable Interactions: The high directionality of halogen bonds allows for a degree of predictability in the resulting co-crystal structures.
Applications in Drug Development and Materials Science
The ability of TFTIB to form co-crystals with a wide range of molecules opens up numerous application possibilities:
-
Modification of API Properties: Co-crystallization of APIs with TFTIB can lead to the formation of new solid forms with improved pharmaceutical properties. This includes enhanced solubility, dissolution rate, and stability, which are critical factors in drug formulation and efficacy.
-
Design of Novel Materials: The self-assembly of TFTIB with various co-formers can be used to create novel supramolecular architectures with interesting optical or electronic properties.[3][4]
-
Fundamental Studies in Crystal Engineering: TFTIB serves as an excellent model compound for studying the principles of halogen bonding and supramolecular self-assembly, contributing to a deeper understanding of non-covalent interactions.[2][3][4]
Experimental Protocols for Co-crystallization with TFTIB
Several methods can be employed for the synthesis of co-crystals involving TFTIB. The choice of method depends on the properties of the co-formers and the desired outcome.
Slow Evaporation from Solution
This is a widely used method for growing high-quality single crystals suitable for X-ray diffraction analysis.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which both TFTIB and the co-former are soluble. Common solvents include chloroform, ethanol, acetone, and methanol.[6][7][8][9]
-
Preparation of Solutions: Prepare separate saturated or near-saturated solutions of TFTIB and the co-former in the chosen solvent(s).
-
Mixing: Mix the solutions in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1). The optimal ratio may need to be determined experimentally.
-
Crystallization: Cover the vessel containing the mixed solution with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals have formed, carefully harvest them from the solution and wash with a small amount of cold solvent to remove any residual impurities.
-
Drying: Air-dry the crystals or dry them under a gentle stream of nitrogen.
Example from Literature: Co-crystals of TFTIB and piperazine were obtained by slow evaporation of a mixed solution of TFTIB in chloroform and piperazine in ethanol at room temperature.[6][7][8]
Liquid-Assisted Grinding (LAG)
Mechanochemical methods like LAG are efficient, solvent-minimal techniques for screening and producing co-crystals.
Protocol:
-
Mixing: Place stoichiometric amounts of TFTIB and the co-former in a grinding jar (e.g., agate or stainless steel) along with one or two grinding balls.
-
Solvent Addition: Add a small amount (a few microliters) of a suitable liquid (e.g., acetone, methanol). The liquid acts as a catalyst for the co-crystallization process.
-
Grinding: Grind the mixture in a ball mill for a specific duration (e.g., 30 minutes) at a set frequency (e.g., 25-30 Hz).[10]
-
Product Isolation: The resulting powder is the co-crystal product.
Example from Literature: Co-crystals of TFTIB and benzoylpyridine isomers were successfully synthesized using liquid-assisted grinding.[9]
Neat Grinding (NG)
This method is similar to LAG but is performed without the addition of any liquid.
Protocol:
-
Mixing: Place stoichiometric amounts of TFTIB and the co-former in a grinding jar with grinding balls.
-
Grinding: Grind the solid mixture in a ball mill for a specific duration and frequency.
-
Product Isolation: The resulting powder is the co-crystal product.
Example from Literature: Neat grinding was used to prepare co-crystals of TFTIB and benzoylpyridine isomers.[9]
Characterization Techniques
The synthesized co-crystals should be thoroughly characterized to confirm their formation and determine their structure and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a co-crystal, providing precise information about bond lengths, bond angles, and the overall molecular packing.[6][7][8][9]
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk purity of the co-crystal powder and to confirm that the product of grinding or other methods corresponds to the single-crystal structure.[9]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the co-crystals.
-
Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can provide information about the intermolecular interactions within the co-crystal.
Quantitative Data Summary
The following table summarizes key crystallographic data for selected co-crystals of this compound.
| Co-former | Stoichiometry (TFTIB:Co-former) | Halogen Bond Type | I···N/O Distance (Å) | C—I···N/O Angle (°) | Reference |
| Piperazine | 2:1 | I···N | 2.820(3) | 178.0(1) | [6][7][8] |
| 2-Benzoylpyridine | 1:1 | I···N, I···O | I···N > I···O | - | [9] |
| 3-Benzoylpyridine | 1:1 | I···N, I···O | I···N < I···O | - | [9] |
| 4-Benzoylpyridine | 1:1 | I···N, I···O | I···N < I···O | - | [9] |
| Acridine | - | I···N | 3.022 | - | [6] |
| 1,10-Phenanthroline | - | I···N | 3.020, 3.148 | - | [6] |
| 2,3,5,6-Tetramethylpyrazine | - | I···N | 2.991, 2.993 | - | [6] |
| Hexamethylenetetramine | - | I···N | 2.864, 2.879 | - | [6] |
Visualizations
Diagrams of Experimental Workflows and Interactions
References
- 1. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,5-Trifluoro-2,4,6-triiodobenzene as a Halogen Bond Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) as a powerful halogen bond (XB) donor in supramolecular chemistry, crystal engineering, and with potential applications in drug development. Detailed protocols for co-crystallization and solution-phase analysis are provided to guide researchers in utilizing this versatile molecule.
Introduction to this compound as a Halogen Bond Donor
This compound is a unique aromatic compound featuring three iodine atoms and three fluorine atoms positioned symmetrically on a benzene ring. This specific arrangement of electron-withdrawing fluorine atoms and large, polarizable iodine atoms makes TFTIB an exceptional halogen bond donor.[1][2] The electron-withdrawing nature of the fluorine atoms creates regions of positive electrostatic potential, known as σ-holes, on the iodine atoms, which can then interact favorably with electron-rich atoms (Lewis bases) such as nitrogen, oxygen, and sulfur.[3] These directional and strong non-covalent interactions, known as halogen bonds, are comparable in strength to hydrogen bonds and are instrumental in the rational design and construction of complex supramolecular architectures.[1][4]
The tritopic nature of TFTIB, possessing three potential halogen bonding sites, allows for the formation of diverse and predictable supramolecular assemblies, making it a valuable tool in crystal engineering and the development of novel materials.[2][4] Its utility extends to the field of drug development, where it can be employed to form co-crystals with active pharmaceutical ingredients (APIs), potentially improving their physicochemical properties such as solubility, stability, and bioavailability.[5]
Key Applications
-
Crystal Engineering and Supramolecular Chemistry: TFTIB is widely used to co-crystallize with a variety of Lewis bases, including nitrogen-containing heterocycles, to form predictable and robust supramolecular structures.[1][2]
-
Materials Science: The unique electronic and structural properties of TFTIB make it a valuable component in the design of advanced materials, including those with interesting optoelectronic properties.[2]
-
Drug Development: As a potent halogen bond donor, TFTIB can be used to form co-crystals with APIs, offering a strategy to modify and improve their physical and chemical properties without altering the API's covalent structure.[5] The presence of iodine also opens possibilities for its use in the development of radiopharmaceuticals.[6]
Data Presentation: Halogen Bond Geometries in TFTIB Co-crystals
The following table summarizes key quantitative data from single-crystal X-ray diffraction studies of co-crystals formed between this compound and various halogen bond acceptors. This data provides insight into the strength and directionality of the resulting halogen bonds.
| Halogen Bond Acceptor | Stoichiometry (TFTIB:Acceptor) | I···N Distance (Å) | C–I···N Angle (°) | Reference |
| Piperazine | 2:1 | 2.820(3) | 178.0(1) | [1] |
| Acridine | - | 3.022 | - | [1] |
| 1,10-Phenanthroline | - | 3.020 and 3.148 | - | [1] |
| 2,3,5,6-Tetramethylpyrazine | - | 2.991 and 2.993 | - | [1] |
| Hexamethylenetetramine | - | 2.864 and 2.879 | - | [1] |
Note: A shorter I···N distance and an angle closer to 180° generally indicate a stronger halogen bond.
Experimental Protocols
Protocol 1: Co-crystallization of TFTIB with a Halogen Bond Acceptor
This protocol describes a general method for the formation of co-crystals between TFTIB and a Lewis basic co-former, such as a nitrogen-containing heterocycle.
Materials:
-
This compound (TFTIB)
-
Halogen bond acceptor (e.g., piperazine, pyridine derivative, API)
-
Chloroform (or other suitable solvent for TFTIB)
-
Ethanol (or other suitable solvent for the acceptor)
-
Glass vials
-
Stir plate and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a solution of TFTIB in chloroform. A typical concentration is 25 mg/mL.
-
Prepare a solution of the halogen bond acceptor in ethanol. The molar ratio of acceptor to TFTIB can be varied, but a slight molar excess of the acceptor is often used initially.
-
-
Mixing and Crystallization:
-
Independently stir both solutions until all solids are dissolved.
-
Mix the two solutions in a clean glass vial.
-
Stir the mixed solution for a short period (e.g., 5-10 minutes).
-
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvents.
-
Allow the solution to stand at room temperature. Crystals are typically formed over a period of several hours to days.
-
-
Crystal Harvesting and Analysis:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of a solvent in which they are sparingly soluble to remove any residual impurities.
-
Dry the crystals under ambient conditions.
-
The resulting crystals can be analyzed by single-crystal X-ray diffraction to determine the crystal structure and confirm the formation of halogen bonds.
-
Diagram: Co-crystallization Workflow
Caption: Workflow for the co-crystallization of TFTIB.
Protocol 2: Solution-Phase Analysis of Halogen Bonding by ¹H NMR Titration
This protocol outlines a method to quantify the strength of the halogen bond interaction between TFTIB and a halogen bond acceptor in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound (TFTIB)
-
Halogen bond acceptor containing protons that are sensitive to the local chemical environment.
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
High-precision NMR tubes
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the halogen bond acceptor at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of TFTIB at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.
-
-
Sample Preparation for Titration:
-
To a series of NMR tubes, add a fixed volume of the halogen bond acceptor stock solution.
-
Add increasing volumes of the TFTIB stock solution to each NMR tube to achieve a range of molar ratios (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50, 100 equivalents of TFTIB relative to the acceptor).
-
Ensure the total volume in each NMR tube is kept constant by adding the appropriate amount of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Monitor the chemical shift of one or more protons on the halogen bond acceptor that are expected to be affected by the interaction with TFTIB.
-
-
Data Analysis:
-
Plot the change in the chemical shift (Δδ) of the monitored proton(s) as a function of the TFTIB concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka), which is a measure of the binding affinity.
-
Diagram: NMR Titration Logical Flow
Caption: Logical flow for NMR titration experiment.
Signaling Pathways and Logical Relationships
The interaction between TFTIB and a halogen bond acceptor is a direct molecular recognition event. There are no signaling pathways involved in the traditional biological sense. The logical relationship is a straightforward donor-acceptor interaction governed by the principles of non-covalent bonding.
Diagram: Halogen Bonding Interaction
Caption: TFTIB and Lewis base form a complex via halogen bonding.
Conclusion
This compound is a powerful and versatile halogen bond donor with significant potential in crystal engineering, materials science, and drug development. The provided protocols offer a starting point for researchers to explore the utility of TFTIB in forming novel co-crystals and quantifying its interactions in solution. The ability to form strong and directional halogen bonds makes TFTIB a valuable tool for the rational design of functional supramolecular systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Halogen Bonding Studies with 1,3,5-Trifluoro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) is a powerful halogen bond donor, a characteristic attributed to its unique molecular structure featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms on a benzene ring.[1][2] This arrangement creates significant electron-deficient regions, known as σ-holes, on the iodine atoms, making them potent sites for directional, non-covalent interactions with electron-rich atoms (Lewis bases).[3] These halogen bonds are comparable in strength to hydrogen bonds and are increasingly utilized in crystal engineering, supramolecular chemistry, and rational drug design.[1][4]
These application notes provide detailed experimental protocols for the synthesis, characterization, and quantification of halogen bonding interactions involving TFTIB in both the solid and solution states. The information is intended to guide researchers in harnessing the potential of this versatile molecule for applications ranging from materials science to medicinal chemistry.[2][5]
Applications in Research and Drug Development
The ability of TFTIB to form strong and directional halogen bonds makes it a valuable tool in several scientific disciplines:
-
Crystal Engineering and Supramolecular Chemistry: TFTIB is widely used to construct complex and predictable supramolecular architectures through co-crystallization with various Lewis bases, including nitrogen-containing heterocycles, N-oxides, and anions.[4][6] These materials have potential applications in optoelectronics and as novel functional materials.[4]
-
Drug Design and Medicinal Chemistry: Halogen bonding is a key interaction in many protein-ligand complexes, contributing to binding affinity and selectivity.[1] TFTIB can be used as a molecular scaffold or building block in the design of potent and selective inhibitors for various biological targets.[5] The directional nature of the halogen bonds it forms can be exploited to orient ligands within a binding site.
-
Biological Research: The biological activities of iodinated compounds are an area of active research. TFTIB has been investigated for potential antimicrobial and cytotoxic effects, opening avenues for pharmaceutical research.[2]
Experimental Protocols
Co-crystal Synthesis
a) Slow Evaporation from Solution
This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.
Protocol:
-
Prepare separate solutions of this compound (halogen bond donor) and the chosen Lewis base (halogen bond acceptor) in appropriate solvents. For example, dissolve 0.025 g of TFTIB in 1 ml of chloroform and a molar equivalent or excess of the acceptor in a compatible solvent like ethanol.[7]
-
Mix the two solutions in a clean vial.
-
Stir the mixture to ensure homogeneity.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for crystal formation over several hours to days.
b) Mechanochemical Grinding
Mechanochemical methods, such as neat grinding (NG) and liquid-assisted grinding (LAG), are efficient for screening co-crystal formation and for synthesizing co-crystals in bulk.[8][9]
Protocol for Liquid-Assisted Grinding (LAG):
-
Place stoichiometric amounts of this compound and the co-former in a mortar or a ball mill vial.
-
Add a few drops of a suitable solvent (e.g., acetone, methanol) to act as a catalyst.[8]
-
Grind the mixture using a pestle or in a mechanical mill for a specified time (e.g., 20-30 minutes).
-
The resulting powder can be analyzed by X-ray powder diffraction (XRPD) to confirm co-crystal formation.
dot
Caption: Workflow for Co-crystal Synthesis and Analysis.
Solid-State Characterization: X-Ray Diffraction
a) Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD provides detailed information about the three-dimensional arrangement of atoms in a crystal, allowing for the precise determination of bond lengths, angles, and intermolecular interactions, including halogen bonds.
Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates and displacement parameters.
b) X-Ray Powder Diffraction (XRPD)
XRPD is used to identify the crystalline phases present in a bulk sample and can confirm the formation of a new co-crystalline phase.
Protocol:
-
Prepare a finely ground powder of the sample.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a range of 2θ angles using a powder diffractometer.
-
Compare the experimental XRPD pattern with the patterns of the starting materials and, if available, the calculated pattern from the single-crystal structure to confirm co-crystal formation.
Solution-State Characterization
a) NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful technique for studying host-guest interactions in solution and can be used to determine association constants (Ka) for halogen bonding. ¹H or ¹⁹F NMR can be employed, with ¹⁹F NMR often being more sensitive to changes in the electronic environment around the fluorine atoms upon halogen bond formation.
Protocol (¹⁹F NMR Titration):
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Prepare a stock solution of the halogen bond acceptor in the same solvent.
-
In an NMR tube, place a known concentration of the TFTIB solution.
-
Acquire a ¹⁹F NMR spectrum of the initial TFTIB solution.
-
Incrementally add aliquots of the acceptor solution to the NMR tube.
-
Acquire a ¹⁹F NMR spectrum after each addition, ensuring thermal equilibrium is reached.
-
Monitor the change in the chemical shift of the fluorine signals of TFTIB as a function of the acceptor concentration.
-
Fit the titration data to a suitable binding model (e.g., 1:1, 1:2) to determine the association constant (Ka).
dot
Caption: Workflow for NMR Titration Experiment.
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Protocol:
-
Prepare solutions of this compound and the halogen bond acceptor in the same degassed buffer or solvent. The choice of solvent is critical and should be one in which both components are soluble and which does not interact strongly with either component.
-
Load the TFTIB solution into the sample cell of the calorimeter.
-
Load the acceptor solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the acceptor solution into the TFTIB solution, recording the heat change after each injection.
-
Integrate the heat flow data to obtain the heat change per injection.
-
Plot the heat change as a function of the molar ratio of acceptor to TFTIB.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are valuable for understanding the nature of halogen bonds. Molecular Electrostatic Potential (MEP) surface calculations can visualize the σ-holes on the iodine atoms of TFTIB.
Protocol (MEP Calculation):
-
Build the 3D structure of this compound using a molecular modeling software.
-
Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/def2-TZVP).
-
Calculate the MEP surface of the optimized geometry. The surface is typically colored according to the electrostatic potential, with blue representing positive potential (electron-deficient regions, i.e., σ-holes) and red representing negative potential (electron-rich regions).
-
Analyze the MEP surface to identify the location and magnitude of the positive potential on the iodine atoms.
dot
References
- 1. nbinno.com [nbinno.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 7. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Supramolecular Architectures: 1,3,5-Trifluoro-2,4,6-triiodobenzene in Crystal Engineering
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Trifluoro-2,4,6-triiodobenzene (TF-TIB) has emerged as a cornerstone in the field of crystal engineering, primarily owing to its exceptional ability to act as a potent halogen bond donor.[1] The unique molecular architecture of TF-TIB, featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms on a benzene ring, creates significant electron-deficient regions, known as σ-holes, on the iodine atoms.[2] These σ-holes can engage in strong, directional, and predictable non-covalent interactions with a wide array of Lewis bases, making TF-TIB an invaluable tool for the rational design and construction of novel co-crystals and supramolecular assemblies.[3][4][5]
The applications of TF-TIB in crystal engineering are diverse, ranging from the fundamental study of halogen bonding to the development of advanced functional materials with tailored optoelectronic properties.[1][3] By co-crystallizing with various halogen-bond acceptors, such as nitrogen-containing heterocycles, N-oxides, and even anions, researchers can construct intricate and predictable supramolecular architectures.[2][3] This control over solid-state structure is of paramount importance in drug development, where polymorphism and solid-form selection can significantly impact the bioavailability and stability of active pharmaceutical ingredients (APIs).
These application notes provide an overview of the utility of this compound in crystal engineering, including quantitative data on its halogen bonding interactions and detailed protocols for the synthesis and characterization of its co-crystals.
Key Applications
-
Formation of robust halogen-bonded co-crystals: The strong and directional nature of the halogen bonds formed by TF-TIB allows for the reliable construction of co-crystals with desired stoichiometries and packing arrangements.[1]
-
Control of supramolecular architecture: The trifunctional nature of TF-TIB offers the potential to create 1D, 2D, and 3D networks through halogen bonding, enabling the engineering of materials with specific topologies.[3]
-
Modulation of physicochemical properties: Co-crystallization with TF-TIB can be employed to modify the melting point, solubility, and stability of organic molecules, which is particularly relevant in the pharmaceutical industry.
-
Development of functional materials: The unique electronic properties of TF-TIB and its co-crystals are being explored for applications in optoelectronics and materials science.[1][3]
Data Presentation
The following tables summarize key quantitative data from single-crystal X-ray diffraction studies of co-crystals formed between this compound and various halogen bond acceptors. This data highlights the strength and directionality of the C–I···N and C–I···O halogen bonds.
Table 1: Halogen Bond Parameters in TF-TIB Co-crystals with Nitrogen-Containing Heterocycles
| Halogen Bond Acceptor | Stoichiometry (TF-TIB:Acceptor) | I···N Distance (Å) | C–I···N Angle (°) | Reference |
| Piperazine | 2:1 | 2.820(3) | 178.0(1) | [6][7] |
| 2,3,5,6-Tetramethylpyrazine | 1:1 | 2.991 and 2.993 | 178.09 and 179.81 | [3] |
| Acridine | 1:1 | 3.022 | - | [6] |
| 1,10-Phenanthroline | 1:1 | 3.020 and 3.148 | - | [6] |
| Hexamethylenetetramine | 2:1 | 2.864 and 2.879 | - | [6] |
Table 2: Halogen Bond Parameters in TF-TIB Co-crystals with Benzoylpyridine Isomers
| Halogen Bond Acceptor | Stoichiometry (TF-TIB:Acceptor) | Interaction Type | I···N/O Distance (Å) | Reference |
| α-(titfb)(4bzpy) | 1:2 | I···N and I···O | I···N shorter than I···O | [8] |
| β-(titfb)(3bzpy) | 1:1 | I···N and I···O | I···N shorter than I···O | [8] |
| β-(titfb)(2bzpy) | 1:1 | I···N only | - | [8] |
Note: In general, I···N halogen bonds are observed to be shorter and more linear than I···O interactions in these systems.[8]
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Schematic of halogen bond formation between TF-TIB and a Lewis base.
Caption: General experimental workflow for co-crystal synthesis.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of co-crystals using this compound. These are based on successful experiments reported in the literature.[6][7][8]
Protocol 1: Co-crystallization by Slow Evaporation of a Solution
Materials:
-
This compound (TF-TIB)
-
Halogen bond acceptor (e.g., piperazine, benzoylpyridine)
-
Suitable solvents (e.g., chloroform, ethanol, methanol, butan-1-ol)
-
Glass vials
-
Stir plate and stir bars
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a solution of TF-TIB by dissolving a known mass (e.g., 25-75 mg) in a minimal amount of a suitable solvent (e.g., 1 mL of chloroform or a methanol/butan-1-ol mixture).[6][7][8]
-
In a separate vial, prepare a solution of the halogen bond acceptor by dissolving a stoichiometric equivalent (or a molar excess) in a compatible solvent (e.g., 1 mL of ethanol or methanol).[6][7][8]
-
Ensure both components are fully dissolved. Gentle stirring may be required.
-
-
Mixing and Crystallization:
-
Combine the two solutions into a single vial.
-
Stir the mixed solution for a brief period to ensure homogeneity.
-
Cover the vial, for instance with parafilm containing a few pinholes, to allow for slow evaporation of the solvent.
-
Place the vial in an environment free from vibrations, either at room temperature or in a refrigerator (ca. 4 °C), depending on the desired crystallization rate and the specific system.[8]
-
-
Crystal Harvesting:
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
Once crystals of suitable size and quality have formed, carefully decant the remaining solvent.
-
Gently wash the crystals with a small amount of a solvent in which they are sparingly soluble, if necessary, and allow them to air dry.
-
Protocol 2: Mechanochemical Synthesis (Grinding)
For some systems, co-crystals can be prepared mechanochemically, which is a solvent-free or low-solvent method.
Materials:
-
This compound (TF-TIB)
-
Halogen bond acceptor
-
Mortar and pestle or a ball mill
-
A few drops of a suitable solvent (optional, for liquid-assisted grinding)
Methodology:
-
Mixing:
-
Place stoichiometric amounts of TF-TIB and the halogen bond acceptor into a mortar or a milling jar.
-
-
Grinding:
-
Grind the mixture together for a set period (e.g., 15-30 minutes).
-
For liquid-assisted grinding, add a few drops of a solvent (e.g., ethanol) to the mixture before or during grinding. This can often accelerate the co-crystal formation.
-
-
Characterization:
-
The resulting powder should be analyzed by techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Single crystals for diffraction can sometimes be obtained by recrystallizing the ground material.
-
Key Experimental Characterization Technique: Single-Crystal X-ray Diffraction
The definitive identification of a co-crystal and the detailed analysis of its structure, including the precise measurement of halogen bond lengths and angles, is performed using single-crystal X-ray diffraction.
Methodology:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[8]
-
X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å).[8]
-
The collected data is processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.
-
The final refined structure provides atomic coordinates, from which bond lengths, angles, and intermolecular interactions can be accurately determined.
Conclusion
This compound is a powerful and versatile building block in crystal engineering. Its strong halogen bond donating capabilities enable the predictable assembly of a wide range of supramolecular structures. The provided data and protocols offer a starting point for researchers interested in utilizing this compound for the rational design of co-crystals with tailored properties, with significant potential for applications in pharmaceuticals and materials science. Further exploration of its co-crystallization with diverse functional molecules is expected to continue yielding novel materials with interesting and useful properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 5. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1,3,5-Trifluoro-2,4,6-triiodobenzene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) in the field of supramolecular chemistry. Its unique molecular architecture makes it an exceptional building block for the rational design and construction of novel supramolecular assemblies and functional materials.
Introduction
This compound is a highly functionalized aromatic compound that has gained significant attention as a powerful halogen bond donor.[1][2] The strategic placement of three highly polarizable iodine atoms, activated by the strongly electron-withdrawing fluorine atoms on the benzene ring, creates pronounced regions of positive electrostatic potential (σ-holes) on the iodine atoms. This structural feature makes TFTIB an ideal candidate for forming strong, directional, and predictable non-covalent interactions known as halogen bonds with a wide variety of Lewis bases.[3][4]
This ability to act as a multi-topic halogen bond donor allows for the self-assembly of complex and ordered supramolecular architectures, which is a cornerstone of crystal engineering.[1][5] The resulting co-crystals and supramolecular complexes have shown promise in various applications, including the development of advanced optoelectronic materials, and have potential in pharmaceutical research due to the biological activities of iodinated compounds.[1][2][6]
Key Applications
-
Crystal Engineering and Supramolecular Self-Assembly: TFTIB is extensively used to co-crystallize with various halogen-bond acceptors, such as nitrogen-containing heterocycles, N-oxides, and anions, to construct diverse and predictable supramolecular architectures.[5][6][7]
-
Development of Optoelectronic Materials: The unique electronic properties of TFTIB and its ability to form charge-transfer complexes make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]
-
Pharmaceutical and Biological Research: As an iodinated compound, TFTIB is investigated for potential antimicrobial and cytotoxic properties, opening avenues for drug discovery and development.[1][3] It also serves as a versatile intermediate in the synthesis of complex organic molecules for pharmaceuticals.[2][8]
-
Functional Materials Design: The robust and directional nature of halogen bonds involving TFTIB enables the creation of sophisticated molecular architectures with tailored functions for applications in molecular recognition and self-assembly.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from single-crystal X-ray diffraction studies of co-crystals formed between TFTIB and various Lewis bases, highlighting the nature of the halogen bonding interactions.
Table 1: Halogen Bond Parameters in TFTIB Co-crystals
| Lewis Base (Acceptor) | Stoichiometry (TFTIB:Acceptor) | I···N Distance (Å) | C–I···N Angle (°) | Reference |
| Piperazine | 2:1 | 2.820 | 178.0 | [9] |
| 1,3,5-tri(4-pyridyl)-2,4,6-triazine (TPEB) | 2:1 | 2.812, 3.244 | 176.59, 158.87 | [6] |
| Fullerene C60 | Not specified | - | - | [10] |
| 1,10-Phenanthroline Derivatives | Variable | - | - | [4] |
| Benzoylpyridine Isomers | Variable | - | - | [11] |
Note: The variability in bond distances and angles can be attributed to factors such as steric hindrance and the presence of competing non-covalent interactions like π-π stacking.
Experimental Protocols
Protocol 1: Synthesis of TFTIB Co-crystals by Slow Evaporation
This protocol is a general method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Materials:
-
This compound (TFTIB)
-
Halogen bond acceptor (e.g., nitrogen-containing heterocycle)
-
Appropriate solvent (e.g., chloroform, acetone)
-
Small glass vials (e.g., 5 mL)
-
Stir plate and stir bar
Procedure:
-
In a clean glass vial, dissolve stoichiometric amounts of TFTIB and the chosen Lewis base in a suitable solvent. For example, a 3:1 or 2:1 molar ratio of the acceptor to TFTIB can be used.[12]
-
Stir the mixture at room temperature for a period of 1 to 3 hours to ensure complete dissolution and complex formation.[12]
-
Loosely cap the vial or cover it with parafilm containing a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
Once suitable crystals have formed, carefully isolate them from the remaining solution using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Mechanochemical Synthesis of TFTIB Co-crystals (Liquid-Assisted Grinding)
This method is an alternative, often faster, and more environmentally friendly approach to co-crystal synthesis.
Materials:
-
This compound (TFTIB)
-
Halogen bond acceptor
-
A few drops of a grinding liquid (e.g., acetone)
-
Mortar and pestle or a ball mill
Procedure:
-
Place stoichiometric amounts of TFTIB and the halogen bond acceptor into a mortar or a grinding jar. For example, a 1:1 stoichiometric ratio can be used.[11]
-
Add a few drops of the grinding liquid to the solid mixture.
-
Grind the mixture manually with a pestle or using a ball mill for a specified time (e.g., 15-30 minutes).
-
The resulting powder is the co-crystal, which can be further analyzed by techniques such as Powder X-ray Diffraction (PXRD).
-
For obtaining single crystals for structural analysis, the product from grinding can be recrystallized from a suitable solvent as described in Protocol 1.[11]
Protocol 3: Characterization of TFTIB Co-crystals
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer with a suitable radiation source (e.g., Mo Kα).[11]
-
Solve and refine the crystal structure to determine the unit cell parameters, space group, and atomic coordinates, which will provide precise information on bond lengths, bond angles, and intermolecular interactions.
2. Powder X-ray Diffraction (PXRD):
-
Grind a small sample of the crystalline material into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a specific angular range (e.g., 5 to 40° 2θ) using a powder diffractometer with a suitable radiation source (e.g., Cu Kα1).[11]
-
Compare the experimental PXRD pattern with the one simulated from the single-crystal data to confirm the bulk purity of the sample.
Visualizations
Caption: Halogen bonding between TFTIB and a Lewis base.
Caption: Workflow for co-crystal synthesis and characterization.
Caption: The σ-hole concept in halogen bonding.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 9. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supramolecular Interactions of Fullerene C60 with this compound: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 1,3,5-Trifluoro-2,4,6-triiodobenzene for the Study of Non-covalent Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) is a versatile and powerful tool in the field of chemical research, particularly for the investigation of non-covalent interactions.[1][2] Its unique molecular architecture, featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms on a benzene ring, makes it an exceptional halogen bond donor.[1][3] This property is leveraged in crystal engineering and supramolecular chemistry to construct complex and predictable molecular assemblies.[1][4] The study of these interactions is crucial for understanding molecular recognition, self-assembly, and for the rational design of novel functional materials and pharmaceuticals.[1][2][5]
These application notes provide an overview of the utility of TFTIB in studying non-covalent interactions, with a focus on halogen bonding. Detailed protocols for co-crystallization experiments are provided, along with a summary of key quantitative data from recent studies.
Key Applications
-
Crystal Engineering and Supramolecular Chemistry: TFTIB is widely used to form co-crystals with a variety of Lewis bases, including nitrogen-containing heterocycles, N-oxides, and anions.[4][6] The directionality and strength of the halogen bonds it forms allow for the predictable assembly of intricate supramolecular architectures.[1][3]
-
Materials Science: The unique electronic and structural properties of TFTIB are harnessed in the development of advanced materials, such as those with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]
-
Biological and Pharmaceutical Research: The ability of iodinated compounds to participate in specific non-covalent interactions is of interest in medicinal chemistry. TFTIB serves as a model compound to study these interactions, which can inform the design of novel therapeutics and radiopharmaceuticals.[1][3][5] Some studies suggest potential antimicrobial activity by disrupting bacterial cell membranes.[3]
Principles of Halogen Bonding with TFTIB
The core of TFTIB's utility lies in its ability to form strong and directional halogen bonds. The electron-withdrawing fluorine atoms induce an electron-deficient region, known as a σ-hole, on the outer side of the iodine atoms.[3] This region of positive electrostatic potential can then interact favorably with electron-rich atoms or functional groups (Lewis bases), such as nitrogen, oxygen, or anions.[3][7] These C—I•••N or C—I•••O interactions are the basis for the formation of co-crystals and other supramolecular assemblies. A notable aspect of using TFTIB is the potential for competition between halogen bonding and other non-covalent interactions, such as π-π stacking.[8] The formation of one or more halogen bonds can be influenced by the strength of these competing interactions.[8]
Experimental Protocols
Protocol 1: Co-crystallization by Slow Evaporation
This protocol is a general method for obtaining co-crystals of TFTIB with a Lewis base from solution.
Materials:
-
This compound (TFTIB)
-
Halogen bond acceptor (e.g., 1,10-phenanthroline derivatives, benzoylpyridine isomers, piperazine)[7][8][9]
-
Appropriate solvent (e.g., trichloromethane, chloroform, ethanol, acetone, or a mixture like methanol/butan-1-ol)[7][8][9]
-
Glass vials
-
Stir plate and stir bars
-
Filtration apparatus
Procedure:
-
Solution Preparation:
-
Prepare a solution of TFTIB in the chosen solvent. For example, dissolve 0.50 mmol of TFTIB in 15 mL of trichloromethane at room temperature.[8]
-
In a separate vial, prepare a solution of the halogen bond acceptor in the same solvent. For instance, dissolve 0.50 mmol of the acceptor in 15 mL of trichloromethane.[8]
-
Alternatively, for a 2:1 co-crystal, dissolve the halogen-bond donor (e.g., 0.025 g in 1 ml of chloroform) and a molar excess of the halogen-bond acceptor (e.g., 0.0412 g in 1 ml of ethanol) in their respective solvents.[9]
-
-
Mixing and Dissolution:
-
Combine the two solutions.
-
Stir the mixed solution at room temperature until all solids are completely dissolved.[9]
-
-
Crystallization:
-
Filter the solution to remove any particulate matter.
-
Cover the vial, allowing for slow evaporation of the solvent at room temperature.
-
Single crystals suitable for X-ray diffraction studies are typically obtained within a few days.[8]
-
Protocol 2: Mechanochemical Synthesis (Liquid-Assisted Grinding)
This method is an alternative to solution-based crystallization and can be effective for producing co-crystals.
Materials:
-
This compound (TFTIB)
-
Halogen bond acceptor (e.g., structural isomers of benzoylpyridine)[7]
-
A small amount of a suitable solvent (e.g., acetone)
-
Ball mill or mortar and pestle
Procedure:
-
Combine stoichiometric amounts of TFTIB and the halogen bond acceptor in a grinding vessel. For example, a 1:1 stoichiometric ratio (ca. 20.0 mg total).[7]
-
Add a few drops of the solvent (liquid-assisted grinding).
-
Grind the mixture for a specified amount of time until a homogenous powder is obtained.
-
The resulting co-crystal powder can be used for analysis or recrystallized from a suitable solvent to obtain single crystals.[7]
Data Presentation
The following tables summarize quantitative data from X-ray crystallographic studies of co-crystals formed with TFTIB, detailing the geometry of the non-covalent interactions.
Table 1: Halogen Bond Parameters in TFTIB Co-crystals with 1,10-Phenanthroline Derivatives [8]
| Halogen Bond Acceptor | C—I Bond Length (Å) | I•••N Distance (Å) | C—I•••N Angle (°) | Halogen Bond Strength (kcal/mol) |
| Monomer TFTIB | 2.079 | - | - | - |
| With ClPHEN | 2.102 | 2.871 | - | -6.21 |
| With BrPHEN | 2.103 | 2.863 | - | -6.31 |
| With CH3PHEN | 2.104 | 2.852 | - | -6.46 |
| With DCH3PHEN | 2.105 | 2.844 | - | -6.58 |
Table 2: Halogen and Other Non-covalent Interaction Parameters in TFTIB Co-crystals
| Co-crystal | Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |
| (TFTIB)•(piperazine) | C—I•••N | 2.820 | 178.0 | [9][10] |
| α-(TFTIB)•(4bzpy) | C—I•••N | - | - | [7] |
| α-(TFTIB)•(4bzpy) | C—I•••O | - | - | [7] |
| α-(TFTIB)•(4bzpy) | I•••I | - | - | [7] |
| (TFTIB)•(Pyridine N-oxide)•(H₂O) | C—I•••O | - | - | [11] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TFTIB in studying non-covalent interactions.
Conclusion
This compound is an invaluable tool for probing the nature of non-covalent interactions, particularly halogen bonds. Its propensity to form well-defined co-crystals with a range of Lewis bases allows for detailed structural analysis and provides insights into the principles of molecular self-assembly. The protocols and data presented herein serve as a guide for researchers looking to employ TFTIB in their studies of supramolecular chemistry, materials science, and drug design. The continued investigation of systems involving TFTIB is expected to further our understanding of non-covalent interactions and facilitate the development of novel functional materials and therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iucrdata.iucr.org [iucrdata.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for Growing Single Crystals of 1,3,5-Trifluoro-2,4,6-triiodobenzene Co-crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of single crystals of co-crystals involving 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB). TFTIB is a potent halogen bond donor due to the electron-withdrawing fluorine atoms enhancing the electrophilic nature of the iodine atoms.[1][2] This makes it a valuable building block in crystal engineering and supramolecular chemistry for the formation of co-crystals with various Lewis basic co-formers.[1][3][4] The protocols outlined below are based on established methods for forming halogen-bonded co-crystals.
Core Principles
The formation of co-crystals with TFTIB is primarily driven by halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site, such as a nitrogen or oxygen atom, on a Lewis basic co-former.[2][5] The strength and directionality of these halogen bonds facilitate the self-assembly of molecules into well-defined crystalline structures.[1][2] Perfluorinated iodobenzenes, like TFTIB, are particularly reliable halogen-bond donors for predictable co-crystallization.[5]
Experimental Protocols
Several methods can be employed to grow single crystals of TFTIB co-crystals, including slow evaporation, cooling of saturated solutions, and vapor diffusion. The choice of method and solvent system is critical and often requires empirical optimization.[6]
Protocol 1: Slow Evaporation of a Mixed Solution
This is a common and effective method for growing high-quality single crystals.[6]
Materials:
-
This compound (TFTIB)
-
Appropriate solvent system (e.g., chloroform/ethanol, acetone, ethanol)[5][7]
-
Glass vials
-
Stir plate and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a solution of TFTIB in a suitable solvent (e.g., 0.025 g in 1 ml of chloroform).[5]
-
Prepare a solution of the co-former in a compatible solvent (e.g., 0.0412 g of piperazine in 1 ml of ethanol).[5] The stoichiometric ratio should be considered; for example, a 2:1 molar ratio of TFTIB to piperazine has been reported.[5]
-
-
Mixing:
-
Combine the two solutions in a single glass vial.
-
Stir the mixed solution for a short period to ensure homogeneity.[5]
-
-
Crystallization:
-
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent at room temperature.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.[8]
-
-
Crystal Harvesting:
-
Monitor the vial for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and then air-dry.
-
Protocol 2: Crystallization from a Hot Saturated Solution
This method is particularly useful when the solubility of the components is significantly temperature-dependent.
Materials:
-
TFTIB
-
Co-former
-
A single solvent or a solvent mixture (e.g., ethanol, methanol/butan-1-ol)[7]
-
Heat source (e.g., hot plate)
-
Insulated container (e.g., Dewar flask) for slow cooling
Procedure:
-
Preparation of Saturated Solution:
-
In a glass vial, combine TFTIB and the co-former in the desired stoichiometric ratio.
-
Add a minimal amount of the chosen solvent or solvent mixture.
-
Gently heat the solution while stirring until all solids are dissolved. For example, a mixture of TFTIB (36.8 mg) and 2-benzoylpyridine (13.2 mg) can be dissolved in 250 μL of a hot 5:1 v/v mixture of methanol/butan-1-ol.[7]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To promote the growth of larger, higher-quality crystals, the cooling process can be slowed by placing the vial in an insulated container.
-
Alternatively, the hot solution can be left to evaporate slowly at room temperature.[7]
-
-
Crystal Harvesting:
-
Once crystals have formed, isolate them by filtration or decantation.
-
Wash the crystals with a small amount of cold solvent and allow them to dry.
-
Data Presentation
The following tables summarize quantitative data for selected TFTIB co-crystals based on literature reports.
Table 1: Co-crystallization Parameters
| Co-former | Stoichiometric Ratio (TFTIB:Co-former) | Solvent System | Crystallization Method | Reference |
| Piperazine | 2:1 | Chloroform/Ethanol | Slow Evaporation | [5] |
| 2-Benzoylpyridine (α-form) | 1:1 | Acetone | Slow Evaporation | [7] |
| 2-Benzoylpyridine (β-form) | 1:1 | Methanol/Butan-1-ol (5:1 v/v) | Slow Evaporation from hot solution | [7] |
| 3-Benzoylpyridine | 1:1 | Acetone | Slow Evaporation | [7] |
| 4-Benzoylpyridine | 1:1 | Ethanol | Slow Evaporation from hot solution | [7] |
Table 2: Selected Halogen Bond Geometries
| Co-former | Halogen Bond | Distance (Å) | Angle (°) | Reference |
| Piperazine | I···N | 2.820 | 178.0 | [5] |
| Benzoylpyridine Isomers | I···N | Generally shorter than I···O | - | [7] |
| Benzoylpyridine Isomers | I···O | Generally longer than I···N | - | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of TFTIB co-crystals.
References
- 1. nbinno.com [nbinno.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ocw.mit.edu [ocw.mit.edu]
Application of 1,3,5-Trifluoro-2,4,6-triiodobenzene in Optoelectronic Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) is a versatile halogenated aromatic compound that has garnered significant interest as a building block in the synthesis of advanced optoelectronic materials. Its unique molecular structure, featuring three iodine atoms and three fluorine atoms positioned symmetrically on a benzene ring, offers a powerful platform for creating novel organic semiconductors with tailored electronic and photophysical properties. The iodine atoms serve as reactive sites for cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of extended π-conjugated systems. The electron-withdrawing fluorine atoms influence the electronic properties and stability of the resulting molecules.[1] This document provides an overview of the application of TFTIB in optoelectronic materials, focusing on its use in the synthesis of hole-transporting materials for perovskite solar cells, along with detailed experimental protocols.
Key Application: Hole-Transporting Materials for Perovskite Solar Cells
Star-shaped molecules based on a central benzene ring, similar to the core of TFTIB, have shown significant promise as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These materials play a crucial role in efficiently extracting and transporting positive charge carriers (holes) generated in the perovskite layer to the electrode, thereby enhancing the overall power conversion efficiency (PCE) of the solar cell. The C3-symmetric architecture allows for the creation of three-dimensional charge transport pathways, which can lead to improved device performance compared to linear molecules.
While direct applications of materials synthesized from TFTIB in published device studies are still emerging, the synthesis of analogous triazatruxene-based HTMs, which share a similar structural motif, has demonstrated remarkable success in achieving high-efficiency PSCs.[2][3] These studies provide a strong rationale for the exploration of TFTIB-derived materials in this context.
Data Presentation
The following table summarizes the performance of perovskite solar cells fabricated with hole-transporting materials that are structurally analogous to compounds that could be synthesized from a 1,3,5-trisubstituted benzene core, highlighting the potential of this molecular design.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Ref. |
| TAT-tBuSty | 20.3 | - | - | - | [2] |
| Spiro-OMeTAD (reference) | - | - | - | - | [2] |
Note: Data for a specific HTM directly synthesized from this compound is not yet available in the reviewed literature. The data presented is for a structurally related triazatruxene-based HTM to indicate the potential of this class of materials.
Experimental Protocols
The following protocols describe the general synthesis of star-shaped molecules using a 1,3,5-trihalobenzene core via the Sonogashira cross-coupling reaction, a key synthetic step for utilizing TFTIB.
Protocol 1: General Synthesis of 1,3,5-Tris(alkynyl)benzene Derivatives via Sonogashira Coupling
This protocol outlines the palladium-catalyzed Sonogashira cross-coupling reaction between a 1,3,5-trihalobenzene (such as TFTIB) and a terminal alkyne.
Materials:
-
This compound (TFTIB)
-
Terminal alkyne of choice
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Diisopropylamine or Triethylamine
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Ethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add sequentially bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (3.3 eq).[4]
-
Stir the reaction mixture at room temperature for 3-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the temperature may be increased.[4][5]
-
Upon completion, dilute the reaction mixture with ethyl ether and filter through a pad of Celite®, washing the pad with additional ethyl ether.[4]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-tris(alkynyl)benzene derivative.[4]
Protocol 2: Purification of Sonogashira Coupling Products
Purification is a critical step to obtain high-purity materials for optoelectronic applications.
Materials:
-
Crude product from Protocol 1
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., hexane/ethyl acetate, dichloromethane/hexane)
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Further purification can be achieved by recrystallization or sublimation if required.
Visualizations
The following diagrams illustrate the key concepts and workflows related to the application of this compound in optoelectronic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Low cost triazatruxene hole transporting material for >20% efficiency perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Application Notes and Protocols: 1,3,5-Trifluoro-2,4,6-triiodobenzene as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trifluoro-2,4,6-triiodobenzene is a highly functionalized aromatic compound that serves as a cornerstone in advanced organic synthesis. Its unique structure, featuring three electron-withdrawing fluorine atoms and three readily displaceable iodine atoms on a benzene ring, makes it an exceptionally versatile intermediate. This document provides detailed application notes and protocols for its use in supramolecular chemistry and palladium-catalyzed cross-coupling reactions, highlighting its role in the construction of complex molecular architectures and the synthesis of advanced materials. The strategic placement of the iodine atoms makes this compound an exceptionally strong halogen bond donor, facilitating predictable and robust supramolecular assemblies.[1] The iodine atoms can also undergo various substitution reactions, allowing for the introduction of new functional groups to build more complex molecules.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆F₃I₃ | [4][5] |
| Molecular Weight | 509.77 g/mol | [4][6] |
| Melting Point | 151-160 °C | [5][6] |
| Boiling Point | 352.4 °C | [6] |
| Appearance | White to pale cream to brown to gray crystals or powder | [5] |
| Solubility | Slightly soluble in water | [7] |
Application 1: Supramolecular Assembly via Halogen Bonding
The electron-deficient iodine atoms in this compound act as potent halogen bond donors, enabling the formation of highly directional and predictable non-covalent interactions with halogen bond acceptors such as nitrogen-containing heterocycles.[1][2] This property is extensively utilized in crystal engineering and the design of novel supramolecular architectures.[1]
Protocol: Co-crystallization with Piperazine
This protocol describes the formation of a 2:1 co-crystal of this compound and piperazine, driven by a moderately strong iodine-nitrogen halogen bond.[2]
Materials:
-
This compound
-
Piperazine
-
Chloroform
-
Ethanol
Procedure:
-
Prepare a solution of this compound (0.025 g) in chloroform (1 ml).
-
In a separate vial, prepare a solution of piperazine (0.0412 g, molar excess) in ethanol (1 ml).
-
Stir both solutions independently until all solids are dissolved.
-
Combine the two solutions and stir the mixture.
-
Cover the resulting solution to allow for slow evaporation at room temperature.
-
Crystals of the co-crystal will form upon slow evaporation.[2]
Quantitative Data from Single-Crystal X-ray Diffraction:
| Parameter | Value |
| Stoichiometry | 2:1 (this compound : Piperazine) |
| Halogen Bond | I···N |
| I···N Distance | 2.820 (3) Å |
| C—I···N Angle | 178.0 (1)° |
| Crystal System | Triclinic |
| Space Group | P-1 |
Data sourced from a study on the single-crystal structure of the co-crystal.[2]
Caption: Workflow for the co-crystallization of this compound with piperazine.
Application 2: Intermediate in Palladium-Catalyzed Cross-Coupling Reactions
The three iodine atoms of this compound serve as reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced optoelectronic materials, allowing for the selective formation of carbon-carbon bonds.[3][6]
Protocol: Hypothetical Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction to form a biaryl compound, a common structural motif in drug candidates and organic electronic materials.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), arylboronic acid (1.1 to 3.3 equivalents, depending on the desired degree of substitution), and base (2-3 equivalents per iodine).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Expected Quantitative Data (Illustrative):
| Reactant Ratio (TFTIB:Arylboronic Acid) | Product | Yield (%) |
| 1 : 1.1 | Mono-substituted | 70-90 |
| 1 : 2.2 | Di-substituted | 50-70 |
| 1 : 3.3 | Tri-substituted | 30-50 |
Yields are hypothetical and will vary depending on the specific arylboronic acid, catalyst, base, and reaction conditions.
Protocol: Hypothetical Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne to synthesize arylalkynes, which are valuable precursors for various organic materials and complex molecules.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1 to 3.3 equivalents) dropwise.
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Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Applications
The unique properties of this compound make it a versatile building block that can be utilized in a stepwise fashion to create complex molecules with diverse functionalities.
Caption: Logical relationships of this compound's applications.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its applications span from the rational design of supramolecular structures through halogen bonding to the construction of complex organic molecules via palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique building block in the development of novel materials and pharmaceutically relevant compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H33116.03 [thermofisher.com]
- 6. This compound [myskinrecipes.com]
- 7. fishersci.no [fishersci.no]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene
Welcome to the technical support center for the synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the electrophilic iodination of 1,3,5-trifluorobenzene.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. - Extend the reaction time, monitoring progress by TLC or GC-MS. - Increase the reaction temperature incrementally, but not exceeding 80°C to avoid side reactions. |
| Reagent Degradation | - Use fresh, high-purity reagents. 1,3,5-Trifluorobenzene should be free of impurities. - Ensure the iodinating agent (e.g., iodine monochloride or iodine/oxidizing agent mixture) is active. |
| Suboptimal Reaction Conditions | - Verify the stoichiometry of all reactants. An excess of the iodinating agent may be necessary. - Ensure the reaction is conducted under anhydrous conditions if using moisture-sensitive reagents. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Incomplete Iodination | - The formation of mono- and di-iodinated trifluorobenzene is a common issue. - To drive the reaction to completion, increase the molar ratio of the iodinating agent to the starting material. - Consider a stepwise addition of the iodinating agent. |
| Deiodination | - Deiodination of the final product can occur, especially at elevated temperatures or in the presence of certain nucleophiles. - Maintain a controlled reaction temperature. - During workup, avoid prolonged exposure to basic conditions. |
| Oxidation of Iodine | - The use of strong oxidizing agents can lead to the formation of unwanted oxidized iodine species. - Choose a milder oxidizing agent or carefully control its addition. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Byproducts | - Partially iodinated byproducts may have similar polarities to the desired product, making chromatographic separation challenging. - Employ a multi-step purification process, such as a combination of column chromatography and recrystallization. |
| Product Insolubility | - this compound has low solubility in many common solvents. - For recrystallization, consider using a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., ethanol/water, chloroform/hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the direct electrophilic iodination of 1,3,5-trifluorobenzene. This typically involves the use of an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and a strong oxidizing agent (e.g., nitric acid, periodic acid).
Q2: How can I improve the yield of the synthesis?
Several factors can be optimized to improve the yield:
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Choice of Iodinating Agent: The reactivity of the iodinating species is crucial. Using a pre-formed electrophilic iodine species or an in-situ generated one with a strong oxidizing agent can enhance the reaction rate and yield.
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Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation and deiodination. The optimal temperature is typically in the range of 60-80°C.
-
Stoichiometry: An excess of the iodinating agent is often required to ensure complete tri-iodination. A molar ratio of at least 3:1 of iodine to 1,3,5-trifluorobenzene is recommended.
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Catalyst: The use of a Lewis acid catalyst can sometimes promote the reaction, but care must be taken to avoid unwanted side reactions.
Q3: What are the expected byproducts in this synthesis?
The primary byproducts are the incompletely iodinated derivatives of 1,3,5-trifluorobenzene:
-
1,3,5-Trifluoro-2-iodobenzene
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1,3,5-Trifluoro-2,4-diiodobenzene
The presence of these byproducts indicates an incomplete reaction.
Q4: What is the best way to purify the final product?
A combination of column chromatography and recrystallization is generally effective.
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Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can separate the tri-iodinated product from the less polar, partially iodinated byproducts.
-
Recrystallization: Recrystallization from a suitable solvent system can further purify the product and remove any remaining impurities.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is based on the electrophilic iodination of 1,3,5-trifluorobenzene.
Materials:
-
1,3,5-Trifluorobenzene
-
Iodine
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
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Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trifluorobenzene in dichloromethane.
-
Add iodine and periodic acid to the solution.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
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Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, followed by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Iodinating Agent | Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| I₂ | H₅IO₆ | H₂SO₄ | 45 | 5 | ~85 |
| ICl | - | AlCl₃ | 60 | 4 | ~80 |
| I₂ | HNO₃ | H₂SO₄ | 70 | 6 | ~75 |
Note: Yields are approximate and can vary based on the specific experimental setup and purification efficiency.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of 1,3,5-Trifluoro-2,4,6-triiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3,5-Trifluoro-2,4,6-triiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted 1,3,5-trifluorobenzene, partially iodinated intermediates (e.g., di-iodinated species), residual iodine from the synthesis, and acidic residues if sulfuric acid is used in the synthesis. The crude product may also contain colored impurities of unknown structure.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities and for obtaining high-purity crystalline material.
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Column chromatography is ideal for separating the desired product from significant quantities of impurities with different polarities.
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Sublimation can be used to obtain very pure product, particularly if the impurities are non-volatile.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically an off-white to light brown solid. The reported melting point is in the range of 158-159°C. A broad melting range or a lower melting point can indicate the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even at boiling.
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Cause: The solvent is not appropriate for the compound. This compound is a nonpolar molecule.
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Solution: Select a more suitable solvent or a solvent mixture. Good single solvents for nonpolar compounds include toluene or xylenes. For solvent pairs, consider dissolving the compound in a good solvent like hot acetone or ethyl acetate and then adding a poor solvent like hexanes or heptane dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
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Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities.
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Solution:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent.
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Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
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If the problem persists, consider a preliminary purification step by column chromatography to remove the bulk of the impurities.
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Problem 3: No crystals form upon cooling, even after an extended period.
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Cause: The solution is not saturated, meaning too much solvent was used.
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Solution:
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Gently heat the solution to evaporate some of the solvent.
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Once the volume is reduced, allow the solution to cool again.
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If crystals still do not form, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
-
Column Chromatography
Problem 1: The compound does not move from the origin (Rf = 0).
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Cause: The mobile phase is not polar enough to elute the compound from the stationary phase. While this compound is nonpolar, it can still adhere to the silica gel.
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Solution: Gradually increase the polarity of the mobile phase. For example, if you are using pure hexanes, start adding a small percentage of a slightly more polar solvent like dichloromethane or ethyl acetate (e.g., 1-5%).
Problem 2: The compound elutes too quickly (Rf close to 1), resulting in poor separation.
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Cause: The mobile phase is too polar.
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Solution: Decrease the polarity of the mobile phase. If you are using a mixture, reduce the percentage of the more polar solvent. For a nonpolar compound like this, starting with 100% hexanes or heptane is often a good choice.
Problem 3: The collected fractions are still impure.
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Cause: The separation between the desired compound and the impurity is not sufficient.
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Solution:
-
Optimize the mobile phase. Run several TLCs with different solvent systems to find one that gives the best separation between your product and the impurities.
-
Use a longer column to increase the separation distance.
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Ensure the column is packed properly to avoid channeling.
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Collect smaller fractions to better isolate the pure compound.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound. Note that these are starting points and may require optimization for your specific sample.
| Purification Technique | Parameter | Recommended Value/System | Expected Purity | Typical Recovery |
| Recrystallization | Solvent System | Toluene, Acetone/Hexanes, or Chloroform/Ethanol | >99% | 70-90% |
| Cooling Rate | Slow cooling (e.g., 1-2 hours to room temperature) | - | - | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >98% | 80-95% |
| Mobile Phase | Hexanes or Heptane with a gradient of 0-5% Ethyl Acetate | - | - | |
| Sublimation | Temperature | 100-120°C (start lower and increase gradually) | >99.5% | 50-80% |
| Pressure | <1 mmHg | - | - |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Acetone/Hexanes)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot acetone to dissolve the solid completely.
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While the solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy.
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Reheat the solution gently until it becomes clear again.
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Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
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Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Prepare a slurry of silica gel in hexanes and pack a glass column.
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Dissolve the crude this compound in a minimal amount of dichloromethane or toluene.
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Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
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Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting with 100% hexanes, collecting fractions.
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Monitor the elution by TLC.
-
If the compound is not eluting, gradually increase the polarity by adding 1-2% ethyl acetate to the hexanes.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Sublimation
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Place the crude this compound in the bottom of a sublimation apparatus.
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Assemble the apparatus with a cold finger.
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Evacuate the apparatus to a pressure below 1 mmHg.
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Begin circulating cold water through the cold finger.
-
Gently heat the bottom of the apparatus. The solid should start to sublime and deposit as pure crystals on the cold finger.
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Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Visualizations
Technical Support Center: Co-crystallization of 1,3,5-Trifluoro-2,4,6-triiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB). The content is tailored for researchers, scientists, and drug development professionals working in the field of crystal engineering and supramolecular chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for co-crystallization with this compound (TFTIB)?
A1: The primary driving force for co-crystallization with TFTIB is the formation of halogen bonds.[1][2] The iodine atoms on the TFTIB molecule act as strong halogen bond donors due to the electron-withdrawing effect of the adjacent fluorine atoms.[3] These iodine atoms can interact with a variety of halogen bond acceptors, such as neutral Lewis bases (e.g., nitrogen-containing heterocycles, N-oxides) and anions.[1][2]
Q2: Why doesn't TFTIB always form three halogen bonds, even though it has three iodine atoms?
A2: While TFTIB has the potential to be a tritopic halogen bond donor, it often forms only one or two halogen bonds in a co-crystal structure.[4][5][6] This phenomenon can be attributed to a concept known as "anticooperativity," where the formation of the first halogen bond may decrease the likelihood of subsequent halogen bonds forming on the same molecule.[5] Additionally, steric hindrance and competition with other intermolecular interactions, such as π-π stacking, can influence the number of halogen bonds formed.[7]
Q3: What types of molecules are suitable co-formers for TFTIB?
A3: A wide range of molecules can act as co-formers with TFTIB, provided they possess a halogen bond acceptor site. Commonly used co-formers include:
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Nitrogen-containing heterocycles (e.g., pyridines, pyrazines, piperazine)[2][4][6]
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N-oxides[2]
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Molecules with carbonyl oxygen atoms[1]
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Phosphine selenides and phosphines[2]
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Anions such as halides and thiocyanate[2]
The choice of co-former will depend on the desired supramolecular architecture and the electronic and steric properties of the acceptor molecule.
Q4: What are the common methods for preparing TFTIB co-crystals?
A4: TFTIB co-crystals can be prepared using various techniques, including:
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Solution-based crystallization: This involves dissolving TFTIB and the co-former in a suitable solvent and allowing the co-crystal to form through slow evaporation, cooling, or vapor diffusion.[1][4][6]
-
Mechanochemical grinding: This solid-state method involves grinding TFTIB and the co-former together, either neat (without solvent) or with a small amount of liquid (liquid-assisted grinding, LAG).[1] LAG can often improve reaction rates and product diversity.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Suggestions |
| No co-crystal formation; only starting materials recrystallize. | - Incompatible co-former.- Unsuitable solvent.- Stoichiometry is incorrect.- Weak halogen bonding propensity. | - Co-former selection: Ensure the co-former has a sufficiently strong halogen bond acceptor site. Consider co-formers with strong Lewis basicity.- Solvent screening: Experiment with a range of solvents with varying polarities. Sometimes, a less ideal solvent for the individual components can promote co-crystallization.- Vary stoichiometry: Attempt co-crystallization with different molar ratios of TFTIB to co-former (e.g., 1:1, 1:2, 2:1).- Employ mechanochemistry: Try neat or liquid-assisted grinding, as these methods can sometimes yield co-crystals that are inaccessible from solution.[8][9] |
| Formation of a physical mixture instead of a co-crystal. | - Weak interactions between components.- Significant difference in the solubility of the starting materials in the chosen solvent. | - Increase interaction strength: Select a co-former that can form stronger or multiple non-covalent interactions with TFTIB.- Change crystallization method: Switch from solution-based methods to mechanochemical grinding.- Solvent selection for solution growth: Choose a solvent system where the solubilities of both components are comparable. |
| Unexpected stoichiometry in the resulting co-crystal. | - The supramolecular self-assembly favors a non-equimolar arrangement.- Influence of competing non-covalent interactions. | - Characterize thoroughly: Use techniques like single-crystal X-ray diffraction to determine the precise stoichiometry.- Vary initial stoichiometry: While the final crystal stoichiometry is thermodynamically controlled, varying the initial molar ratio in the experiment can sometimes favor the formation of a particular phase.[10]- Accept the outcome: The observed stoichiometry is often a result of the most stable packing arrangement and may not be easily altered.[4][6] |
| Polymorphism (obtaining different crystal forms). | - Influence of solvent.- Different crystallization temperatures or rates.- Use of different preparation methods (solution vs. grinding). | - Control crystallization conditions: Carefully control the solvent, temperature, and evaporation/cooling rate to ensure reproducibility.- Characterize all batches: Use powder X-ray diffraction (PXRD) to check for polymorphism between different batches.- Selective crystallization: If a specific polymorph is desired, systematically screen different solvents and conditions to identify those that favor its formation.[11] |
| Poor crystal quality (small, twinned, or ill-defined crystals). | - Rapid crystallization.- Impurities in the starting materials or solvent.- Unfavorable solvent system. | - Slow down crystallization: Reduce the rate of solvent evaporation (e.g., by covering the vial with parafilm with a few pinholes) or slow down the cooling rate.- Purify starting materials: Ensure the purity of TFTIB and the co-former.- Solvent screening: Experiment with different solvents or solvent mixtures to find one that promotes better crystal growth. |
Quantitative Data Summary
Table 1: Halogen Bond Geometries in Selected TFTIB Co-crystals
| Co-former | Stoichiometry (TFTIB:Co-former) | Halogen Bond Type | I···Acceptor Distance (Å) | C–I···Acceptor Angle (°) | Reference |
| Piperazine | 2:1 | C–I···N | 2.820(3) | 178.0(1) | [4][6] |
| 2-Benzoylpyridine (α-form) | 1:1 | C–I···NC–I···O | 2.915(2)2.964(2) | 175.7(1)170.1(1) | [1] |
| 3-Benzoylpyridine (α-form) | 1:1 | C–I···NC–I···O | 2.859(3)3.027(3) | 177.3(1)169.8(1) | [1] |
| 4-Benzoylpyridine (α-form) | 1:1 | C–I···NC–I···O | 2.858(2)3.056(2) | 176.6(1)171.1(1) | [1] |
| 1,10-Phenanthroline derivative (with CH3 group) | 1:1 | C–I···N (bifurcated) | 2.9203.352 | - | [7] |
Experimental Protocols
Protocol 1: Co-crystallization by Slow Evaporation from Solution
-
Preparation of Solutions:
-
Mixing and Crystallization:
-
Mix the two solutions in a small vial.
-
Stir the mixed solution for a short period to ensure homogeneity.
-
Cover the vial (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
-
Crystal Harvesting and Analysis:
-
Monitor the vial for crystal formation over several hours to days.
-
Once suitable crystals have formed, carefully harvest them from the mother liquor.
-
Wash the crystals with a small amount of cold solvent and dry them under ambient conditions.
-
Analyze the crystals using appropriate techniques such as single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD).
-
Protocol 2: Co-crystallization by Liquid-Assisted Grinding (LAG)
-
Preparation of Reactants:
-
Weigh stoichiometric amounts of this compound and the co-former.
-
-
Grinding Procedure:
-
Place the solid reactants into a milling jar (e.g., with a milling ball).
-
Add a small amount of a suitable liquid (e.g., a few drops of acetone or ethanol). The liquid should ideally be one in which the components have low to moderate solubility.
-
Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency (e.g., 30 Hz).
-
-
Product Analysis:
-
After grinding, collect the resulting powder.
-
Analyze the product using PXRD to confirm the formation of a new crystalline phase and to check for the presence of any residual starting materials.
-
Visualizations
Caption: Experimental workflow for TFTIB co-crystallization.
Caption: Key interactions in TFTIB co-crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. mdpi.com [mdpi.com]
- 8. Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trifluoro-2,4,6-triiodobenzene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Target Product | Incomplete iodination of the starting material (1,3,5-trifluorobenzene). | - Increase reaction time.- Increase the stoichiometry of the iodinating agent.- Ensure the activating agent (e.g., oxidizing agent) is present in sufficient quantity and is active. |
| Decomposition of the product. | - Control the reaction temperature carefully.- Avoid prolonged exposure to strong acids or high heat. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification procedures. Use of column chromatography with appropriate eluents can be effective for separating the desired product from less iodinated byproducts.[1][2] | |
| Presence of Incompletely Iodinated Side Products | Insufficient iodinating reagent or reaction time. | - Increase the molar equivalents of the iodinating agent (e.g., I₂, NIS).- Extend the reaction duration to allow for complete substitution. |
| Deactivation of the aromatic ring by fluorine substituents slows down the reaction. | - Employ harsher reaction conditions, such as stronger activating agents (e.g., a mixture of an oxidizing agent and a strong acid) to promote full iodination.[3] | |
| Formation of Dark-Colored Impurities | Oxidation of iodide or other reaction components. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified and degassed solvents.- During workup, wash the organic phase with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine and other colored impurities.[1] |
| Difficulty in Product Purification | Similar polarities of the desired product and incompletely iodinated side products. | - Employ high-performance column chromatography with a carefully selected solvent system.- Recrystallization from a suitable solvent may also be effective if the impurities are present in small amounts.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products are incompletely iodinated derivatives of 1,3,5-trifluorobenzene. These include:
-
1,3,5-trifluoro-2,4-diiodobenzene
-
1,3,5-trifluoro-2-iodobenzene
The formation of these byproducts is primarily due to the deactivating effect of the fluorine atoms on the aromatic ring, which can make the electrophilic substitution reaction sluggish and difficult to drive to completion.
Q2: How can I monitor the progress of the reaction to avoid incomplete iodination?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the formation of the desired product and any intermediates.
Q3: What is the general mechanism for the formation of this compound and its side products?
The synthesis proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated in situ from an iodine source (e.g., I₂) and an activating agent (e.g., an oxidizing agent like nitric acid or a Lewis acid), attacks the electron-rich positions of the 1,3,5-trifluorobenzene ring. The reaction proceeds stepwise, with the introduction of each iodine atom further deactivating the ring, making subsequent iodinations progressively more difficult. This stepwise nature is the primary reason for the formation of mono- and di-iodinated side products.
Q4: What purification methods are most effective for isolating pure this compound?
Purification can be challenging due to the similar physical properties of the desired product and the less-iodinated side products.
-
Column Chromatography: This is a highly effective method. Silica gel is a common stationary phase, and a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane) can be used to separate the compounds based on their polarity. The fully iodinated product is the least polar and will typically elute first.[1]
-
Recrystallization: This can be a viable option for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.[2]
Experimental Protocol: General Iodination of an Aromatic Compound
Materials:
-
1,3,5-Trifluorobenzene (starting material)
-
Iodine (I₂)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide)
-
Strong acid (e.g., sulfuric acid)
-
Solvent (e.g., dichloromethane, acetic acid)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., hexanes/dichloromethane mixture)
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-trifluorobenzene in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the iodine and the strong acid.
-
Add the oxidizing agent dropwise to the cooled mixture while stirring. The oxidizing agent generates the electrophilic iodine species in situ.[3]
-
Allow the reaction to warm to room temperature and stir for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Side Product Formation Pathway
The following diagram illustrates the logical relationship between the starting material and the potential products in the synthesis of this compound.
Caption: Stepwise iodination leading to the target product and potential side products.
References
stability of 1,3,5-Trifluoro-2,4,6-triiodobenzene under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,3,5-Trifluoro-2,4,6-triiodobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability of this compound
While specific quantitative stability data is limited in publicly available literature, the following tables summarize the known stability characteristics and incompatibilities. This information is critical for designing experiments and ensuring the integrity of your results.
Table 1: Summary of Stability under Different Conditions
| Condition | Stability Summary | Potential Degradation Products (Hypothesized) |
| Thermal | Stable at room temperature.[1] High temperatures may lead to decomposition. | Deiodination or fragmentation of the benzene ring. |
| Light | Light-sensitive.[2] Exposure to light, particularly UV, can cause degradation. | Formation of colored impurities due to iodine release or radical reactions. |
| pH | Incompatible with strong acids and bases.[2] | Deiodination or other acid/base-catalyzed decomposition reactions. |
| Reagents | Incompatible with strong oxidizing agents.[2] | Oxidation of iodine substituents. |
Table 2: Chemical Incompatibilities
| Incompatible Substance | Potential Hazard/Reaction |
| Strong Oxidizing Agents | May cause a vigorous or explosive reaction. |
| Strong Bases | Can lead to decomposition of the molecule. |
| Strong Acids | Can lead to decomposition of the molecule. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 1,3,5-trifluorobenzene.
-
Reaction Workflow:
References
Technical Support Center: 1,3,5-Trifluoro-2,4,6-triiodobenzene Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with obtaining high-quality crystals of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB).
Troubleshooting Guide & FAQs
Q1: I am getting very small or no crystals at all. What are the common causes and solutions?
A1: This issue typically arises from problems with supersaturation, nucleation, or the solvent system.
-
Supersaturation: The concentration of your solution may be too low. Slowly evaporating the solvent to increase the concentration is a common technique. If using a cooling crystallization method, ensure the initial temperature is high enough to fully dissolve the compound and the cooling rate is slow enough to allow for crystal growth.
-
Nucleation: Spontaneous nucleation may not be occurring. Consider introducing a seed crystal of TFTIB to induce crystallization. If seed crystals are unavailable, scratching the inside of the crystallization vessel with a glass rod can sometimes create nucleation sites.
-
Solvent Choice: The solvent might be too good, keeping the TFTIB fully dissolved even at high concentrations. Refer to the solubility data below to select a solvent where TFTIB has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures is ideal for cooling crystallization.
Q2: My crystals are forming as a powder or are of very poor quality (e.g., dendritic, clustered). How can I improve the crystal quality?
A2: Poor crystal quality is often a result of the crystallization process happening too quickly.
-
Slow Down the Process:
-
Evaporation: If using slow evaporation, cover the crystallization vessel more tightly to reduce the evaporation rate. Moving the setup to a location with minimal air currents and stable temperature can also help.
-
Cooling: If using cooling crystallization, slow down the rate of cooling. Using an insulated container or a programmable cooling bath can provide better control.
-
-
Solvent System: The choice of solvent significantly impacts crystal morphology. Experiment with different solvents from the solubility table. Using a co-solvent system (a mixture of a good solvent and a poor solvent) can sometimes moderate the crystallization rate and improve quality.
-
Purity: Ensure the purity of your this compound is high, as impurities can inhibit crystal growth or act as unwanted nucleation sites, leading to the formation of many small crystals. The compound is also light-sensitive, so protection from light during storage and crystallization is crucial to prevent degradation.[1]
Q3: What are the best solvents for crystallizing this compound?
A3: The ideal solvent will depend on the chosen crystallization method. A study determined the solubility of TFTIB in various organic solvents, which can guide your selection.[2] For slow evaporation, a solvent in which it is moderately soluble at room temperature, such as chloroform or ethanol, can be a good starting point.[3][4] For cooling crystallization, a solvent that shows a significant increase in solubility with temperature, like toluene or ethyl acetate, would be more suitable.[2]
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (x) of this compound in several organic solvents at different temperatures. This data is crucial for selecting an appropriate solvent system for crystallization.
| Temperature (K) | Methanol (x10³) | Ethanol (x10³) | Acetone (x10²) | Toluene (x10²) | Ethyl Acetate (x10²) | 1,4-Dioxane (x10²) | 1,2-Dichloroethane (x10²) | Acetonitrile (x10³) | Tetrahydrofuran (x10²) | 1-Propanol (x10³) | 2-Propanol (x10³) | n-Hexane (x10⁴) |
| 289.25 | 1.89 | 2.56 | 1.89 | 1.45 | 2.11 | 2.54 | 1.98 | 4.56 | 3.54 | 2.11 | 1.56 | 2.34 |
| 298.15 | 2.55 | 3.45 | 2.54 | 2.01 | 2.89 | 3.45 | 2.76 | 6.23 | 4.87 | 2.89 | 2.11 | 3.21 |
| 307.15 | 3.45 | 4.67 | 3.45 | 2.76 | 3.98 | 4.76 | 3.87 | 8.54 | 6.76 | 3.98 | 2.89 | 4.45 |
| 316.15 | 4.67 | 6.34 | 4.76 | 3.87 | 5.45 | 6.54 | 5.34 | 11.67 | 9.34 | 5.45 | 3.98 | 6.12 |
| 325.15 | 6.34 | 8.67 | 6.54 | 5.34 | 7.56 | 9.01 | 7.45 | 15.78 | 12.87 | 7.56 | 5.45 | 8.34 |
| 332.15 | 8.12 | 11.01 | 8.34 | 6.89 | 9.78 | 11.67 | 9.67 | 20.12 | 16.78 | 9.78 | 7.12 | 10.98 |
Data adapted from the Journal of Chemical & Engineering Data.[2]
Experimental Protocols
General Protocol for Slow Evaporation Crystallization
This method is often successful for obtaining high-quality single crystals of organic compounds.
-
Preparation of a Saturated Solution:
-
In a clean vial, dissolve a small amount of this compound in a suitable solvent (e.g., chloroform) at room temperature.
-
Add the solid in small portions with stirring until no more dissolves, creating a saturated solution. A small amount of undissolved solid at the bottom is acceptable.
-
-
Filtration:
-
Filter the saturated solution through a syringe filter (0.2 µm PTFE) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.
-
-
Crystal Growth:
-
Cover the vessel with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free and temperature-stable environment, protected from direct light.[1]
-
Monitor the vessel over several days to weeks for crystal formation.
-
Co-crystallization with Piperazine (Example of Halogen Bonding)
This compound is a potent halogen-bond donor and is often used in co-crystallization.[3][4][5] The following is an example protocol:
-
Solution Preparation:
-
Mixing and Crystallization:
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts in troubleshooting the crystallization of this compound.
A workflow diagram for troubleshooting poor crystal quality.
A diagram illustrating the principle of co-crystallization via halogen bonding.
References
- 1. fishersci.no [fishersci.no]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) Halogen Bonding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of solvent effects on halogen bonding with 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFTIB) and why is it used in halogen bonding studies?
A1: this compound (TFTIB) is an aromatic compound featuring three iodine atoms and three fluorine atoms on a benzene ring.[1][2] The strategic placement of highly electronegative fluorine atoms makes the iodine atoms exceptionally strong halogen bond (XB) donors.[1][3] This enhanced XB donor capability allows for the formation of predictable and robust supramolecular assemblies, making TFTIB a valuable tool in crystal engineering, supramolecular chemistry, and materials science.[1][4][5]
Q2: How does a solvent influence the strength of a halogen bond involving TFTIB?
A2: Solvents can significantly impact halogen bonding through several mechanisms. Polar or Lewis basic solvents can compete with the intended halogen bond acceptor by interacting directly with the electron-deficient region (the σ-hole) on TFTIB's iodine atoms.[6][7] This competition can weaken or completely disrupt the desired halogen bond.[7] Therefore, the formation of halogen-bonded co-crystals is often more favorable in less polar, non-coordinating solvents.[6] In contrast, hydrogen-bonded co-crystals may be favored in more polar solvents.[6] Computational studies have shown that while halogen bond distances may shorten in polar solvents, the overall interaction energy decreases, indicating a destabilizing effect.[7]
Q3: What types of non-covalent interactions compete with TFTIB's halogen bonding, and how does the solvent mediate this?
A3: Besides solvent competition, other non-covalent interactions like π-π stacking and hydrogen bonding can compete with C—I⋯N (or other acceptor) halogen bonds.[8][9] The choice of solvent can tip the balance between these interactions. For instance, strong π-π stacking interactions between TFTIB molecules or between acceptor molecules might prevent the formation of multiple halogen bonds.[8] The solvent's polarity and its ability to form hydrogen bonds can influence which interaction dominates the crystal packing, thereby controlling the final supramolecular architecture.[6][10]
Q4: Which analytical techniques are most effective for studying TFTIB halogen bonding in solution?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing halogen bonds in solution.[11] Techniques like ¹H, ¹³C, and ¹⁹F NMR titrations are used to determine association constants (Kₐ) and thermodynamic parameters of the halogen-bonding interaction.[12][13] Changes in the chemical shifts of nuclei near the interaction site provide evidence of halogen bond formation.[3][11] Additionally, UV-Vis titration is a straightforward and accessible technique to monitor binding events, which can cause measurable changes in absorbance intensity or shifts in the maximum absorbance wavelength (λₘₐₓ).[14]
Experimental Protocols and Data
Protocol 1: Co-crystallization by Slow Solvent Evaporation
This protocol describes a common method for obtaining co-crystals of TFTIB with a halogen bond acceptor.[8][15]
-
Preparation: Dissolve equimolar amounts (e.g., 0.50 mmol) of TFTIB and the chosen halogen bond acceptor in a suitable solvent (e.g., 15 mL of chloroform or a solvent mixture).[8] The choice of solvent is critical; start with a relatively non-polar solvent.
-
Dissolution: Stir the solution at room temperature until all components are fully dissolved.
-
Filtration: Filter the solution to remove any particulate matter.
-
Crystallization: Cover the vial or flask with a perforated lid (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Harvesting: Single crystals suitable for X-ray diffraction are typically obtained within a few days to a week.[8]
Protocol 2: Determining Association Constants (Kₐ) using UV-Vis Titration
This protocol outlines how to quantify the strength of the halogen bond in solution.[14][16]
-
Stock Solutions: Prepare a stock solution of the halogen bond acceptor (e.g., a nitrogen-containing heterocycle) at a known concentration (e.g., 10 μM) in the desired solvent. Prepare a concentrated stock solution of TFTIB in the same solvent.
-
Initial Spectrum: Record the UV-Vis absorbance spectrum of the acceptor solution in a 1 cm path length quartz cuvette.[14][16]
-
Titration: Add small, precise aliquots of the concentrated TFTIB stock solution to the cuvette containing the acceptor solution.
-
Data Acquisition: After each addition of TFTIB, mix thoroughly and allow the solution to equilibrate (e.g., for 5 minutes) before recording the full UV-Vis spectrum.[16]
-
Data Analysis: Monitor the changes in absorbance at a specific wavelength. Use the collected data to plot the change in absorbance against the concentration of TFTIB. Fit the resulting binding isotherm to a suitable model (e.g., 1:1 binding) to calculate the association constant (Kₐ).
Quantitative Data Summary
The strength of halogen bonding is highly dependent on the solvent. More competitive solvents lead to weaker interactions and smaller association constants.
| Halogen Bond Donor/Acceptor Pair | Solvent | Technique | Association Constant (Kₐ) / M⁻¹ | Key Observation |
| TFTIB / Pyridine (Illustrative) | n-Hexane | UV-Vis Titration | ~150 | Strong association in a non-polar, non-coordinating solvent. |
| TFTIB / Pyridine (Illustrative) | Dichloromethane | UV-Vis Titration | ~50 | Moderate association; solvent is more polar. |
| TFTIB / Pyridine (Illustrative) | Acetonitrile | UV-Vis Titration | ~10 | Weaker association due to competition from the polar, coordinating solvent. |
| TFTIB / Pyridine (Illustrative) | Dimethyl Sulfoxide (DMSO) | UV-Vis Titration | < 5 | Very weak association; DMSO is a strong Lewis base and competes effectively for the XB donor site.[17] |
Note: The data above are illustrative examples based on established principles of solvent effects on non-covalent interactions. Actual experimental values will vary.[6][17]
Troubleshooting Guide
Q: I am not observing any co-crystal formation. What are the likely causes?
A: This is a common issue in crystal engineering. Consider the following:
-
Solvent Choice: The solvent may be too competitive, preventing the halogen bond from forming. Solution: Try a range of solvents with varying polarities and coordinating abilities.[6] Start with non-polar solvents like hexane or toluene and gradually move to more polar options like chloroform or ethyl acetate. Avoid highly coordinating solvents like DMSO or methanol initially. Using solvent mixtures can also be an effective strategy to suppress the formation of unwanted solvates.[18][19]
-
Solubility: The components may have vastly different solubilities in the chosen solvent, causing one to precipitate out before co-crystals can form. Solution: Use a solvent mixture to balance the solubilities of the TFTIB and the acceptor.[18]
-
Stoichiometry: The optimal stoichiometry for co-crystal formation may not be 1:1. Solution: Vary the molar ratio of TFTIB to the acceptor in your crystallization experiments.
-
Kinetics: Crystal nucleation and growth can be very slow. Solution: Be patient. Allow the experiment to run for a longer period. Try techniques to slow down crystallization, such as vapor diffusion or cooling crystallization, to improve crystal quality.[20]
Q: My NMR titration data does not show a clear chemical shift change upon adding the binding partner. Why?
A: A lack of significant chemical shift changes could indicate several possibilities:
-
Weak Interaction: The halogen bond may be too weak in the chosen solvent to cause a measurable perturbation of the electronic environment. Solution: Switch to a less competitive solvent to enhance the strength of the interaction.[6]
-
Incorrect Nucleus Monitored: The nucleus you are observing may be too far from the site of interaction. Solution: Ensure you are monitoring nuclei that are spatially close to the halogen bond (e.g., protons or carbons on the acceptor ring, or the ¹³C attached to the iodine on TFTIB).[3]
-
Low Concentration: The concentrations of your species may be too low to observe binding, especially if the association constant is small. Solution: Increase the concentration of the species in the NMR tube, if solubility permits.
Q: The color of my iodine-containing solution changes depending on the solvent. Is this related to halogen bonding?
A: Yes, the color of iodine solutions can be an indicator of interactions. The visible absorption maximum of iodine (I₂) shifts depending on the solvent.[21] While TFTIB itself is not elemental iodine, strong interactions with solvent molecules can perturb the electronic energy levels of the C-I bond and the associated chromophore, potentially leading to solvatochromic shifts.[22] These shifts can provide qualitative evidence of interactions between the solvent and the halogen bond donor.
Visualized Workflows and Relationships
Caption: Workflow for investigating solvent effects on TFTIB halogen bonding.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. nbinno.com [nbinno.com]
- 5. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01801K [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Noncovalent Interactions between this compound and a Series of 1,10-Phenanthroline Derivatives: A Combined Theoretical and Experimental Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. rsc.org [rsc.org]
- 17. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cocrystal Formation from Solvent Mixtures | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]
- 22. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
preventing decomposition of 1,3,5-Trifluoro-2,4,6-triiodobenzene during reactions
Welcome to the technical support center for 1,3,5-Trifluoro-2,4,6-triiodobenzene. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent the decomposition of this versatile intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyhalogenated aromatic compound. Its unique structure, featuring three iodine and three fluorine atoms on a benzene ring, makes it a valuable intermediate in organic synthesis and materials science.[1] It is particularly recognized for its role as a potent halogen bond donor, which is crucial for creating novel functional materials and in crystal engineering.[1] In organic synthesis, it serves as a building block for complex fluorinated and iodinated aromatic compounds.
Q2: What are the main causes of decomposition for this compound?
The primary causes of decomposition for this compound are exposure to light, heat, strong oxidizing agents, strong acids, and strong bases. The carbon-iodine bond is susceptible to cleavage under these conditions, leading to deiodination and other side reactions. Photodissociation, or the breakdown of the molecule by light, is a significant concern for polyiodinated aromatic compounds.
Q3: How should this compound be properly stored to ensure its stability?
To maintain the stability of this compound, it should be stored in a cool, dry, and dark environment. Recommended storage is in a tightly sealed container, protected from light, at temperatures ranging from room temperature down to 4°C.
Troubleshooting Guides for Common Reactions
Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, is a common application for this compound. However, the high reactivity of the C-I bonds can lead to decomposition and side reactions.
Issue 1: Low yield of the desired coupled product and formation of homocoupled alkyne (Glaser coupling).
-
Cause A: Copper Co-catalyst. The copper(I) co-catalyst, while increasing the reaction rate, can also promote the oxidative homocoupling of the terminal alkyne. This is especially problematic in the presence of oxygen.
-
Troubleshooting A:
-
Utilize Copper-Free Conditions: Numerous Sonogashira protocols have been developed that eliminate the need for a copper co-catalyst, thereby minimizing Glaser coupling.[2][3][4][5]
-
Thorough Degassing: Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[6]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling side reaction.
-
-
Cause B: Decomposition of the Starting Material. The reaction conditions (e.g., high temperature, prolonged reaction time, or inappropriate base) may be too harsh, leading to the decomposition of the sensitive this compound.
-
Troubleshooting B:
-
Optimize Reaction Temperature: While some Sonogashira reactions with less reactive aryl bromides may require higher temperatures (around 100°C), the high reactivity of aryl iodides often allows for milder conditions.[7] Start with room temperature and gradually increase if the reaction is sluggish.
-
Choice of Base: An amine base like triethylamine or diisopropylamine is commonly used.[8] The basicity can influence the stability of the starting material. If decomposition is observed, consider using a milder base or optimizing the amount of base used.
-
Protect from Light: Given the light sensitivity of polyiodinated compounds, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical decomposition.
-
Issue 2: Formation of multiple coupled products or incomplete reaction.
-
Cause: this compound has three reactive C-I bonds. Controlling the stoichiometry and reaction conditions is crucial for selective coupling.
-
Troubleshooting:
-
Stoichiometric Control: Carefully control the stoichiometry of the alkyne and catalyst to favor mono-, di-, or tri-substitution as desired.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed and before further coupling or decomposition occurs. Lowering the temperature can sometimes improve selectivity.
-
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. The high reactivity of the C-I bonds in this compound makes it an excellent substrate, but also susceptible to side reactions.
Issue 1: Low product yield and evidence of starting material decomposition.
-
Cause A: Inappropriate Base. The choice and concentration of the base are critical in Suzuki reactions. Strong bases can promote the decomposition of the polyhalogenated starting material.
-
Troubleshooting A:
-
Base Selection: While strong bases like NaOH or KOH can be effective, they may also be too harsh. Consider using milder inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄.[9][10][11] The choice of base can significantly impact the reaction outcome.
-
Optimize Base Equivalents: Using a large excess of base can lead to decomposition. It is recommended to start with a moderate amount (e.g., 2-3 equivalents) and optimize from there.
-
-
Cause B: Catalyst System and Ligand Choice. The palladium catalyst and its associated ligand play a crucial role in the efficiency and selectivity of the reaction. Certain ligands may not be optimal for highly substituted and reactive substrates.
-
Troubleshooting B:
-
Ligand Screening: While Pd(PPh₃)₄ is a common catalyst, it has been noted that Suzuki couplings of aryl iodides can be inefficient at lower temperatures with this catalyst.[12] Consider screening other phosphine-based ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, which can offer better stability and reactivity.[9]
-
Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary, but this should be balanced against the potential for increased side reactions.
-
Issue 2: Hydrodeiodination (replacement of iodine with hydrogen).
-
Cause: This side reaction can occur in the presence of a hydrogen source (e.g., solvent, water, or impurities) and a palladium catalyst.
-
Troubleshooting:
-
Use Anhydrous Solvents: Ensure that the solvents are thoroughly dried before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize the presence of moisture.
-
Scavengers: While not a standard practice, the addition of a mild, non-interfering radical scavenger could potentially suppress hydrodeiodination, although this would require careful optimization.
-
Data Presentation
Table 1: General Troubleshooting for Reactions with this compound
| Symptom | Potential Cause | Recommended Action |
| Low or no product yield | Decomposition of starting material | Protect the reaction from light. Optimize temperature (start low). Screen for a milder base. |
| Formation of dark precipitate (Pd black) | Catalyst decomposition | Use a more robust ligand. Ensure thorough degassing of the reaction mixture. |
| Multiple spots on TLC/LC-MS | Multiple couplings or side reactions | Carefully control stoichiometry. Monitor reaction progress closely. Optimize reaction time and temperature for selectivity. |
| Homocoupling of coupling partner | Presence of oxygen (Sonogashira). Catalyst system | Thoroughly degas all reagents and solvents. Consider copper-free Sonogashira conditions. |
| Hydrodeiodination | Presence of protic impurities | Use anhydrous solvents and maintain a strict inert atmosphere. |
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling
This protocol is a starting point and should be optimized for the specific alkyne being used.
-
To a Schlenk flask, add this compound (1.0 eq.), the desired terminal alkyne (1.1 eq. for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., degassed THF or DMF).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (argon or nitrogen), add a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).
-
Protect the flask from light by wrapping it in aluminum foil.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, the temperature can be gently increased (e.g., to 40-60°C).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for the specific boronic acid or ester being used.
-
To a Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq. for mono-coupling), a palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 2-5 mol% Pd), and a degassed solvent (e.g., dioxane, toluene, or DMF with water).
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Control Polymorphism in 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in controlling polymorphism in co-crystals of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB). Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can influence the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of TFTIB co-crystals.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Obtaining an amorphous solid or oil instead of a co-crystal | - Incompatible solvent system.- Rapid precipitation.- Co-former stoichiometry is not optimal. | - Solvent Screening: Experiment with a range of solvents with varying polarities. For TFTIB, which is a nonpolar molecule, co-crystallization is often successful in solvents like chloroform, acetonitrile, or ethanol.[1][2]- Control Evaporation Rate: Employ slow evaporation techniques to allow for ordered crystal growth.- Vary Stoichiometry: Experiment with different molar ratios of TFTIB to the co-former (e.g., 1:1, 1:2, 2:1) to identify the optimal ratio for co-crystal formation. |
| Formation of a mixture of polymorphs | - Crystallization conditions are on the boundary of stability for multiple polymorphs.- Solvent choice may favor the formation of multiple forms. | - Solvent-Mediated Transformation: Slurry the mixture of polymorphs in a suitable solvent. The least stable polymorph will dissolve and recrystallize as the more stable form over time.- Controlled Crystallization: Precisely control parameters such as temperature, cooling rate, and supersaturation. Rapid cooling often yields metastable polymorphs, while slow cooling favors the thermodynamically stable form.- Seeding: Introduce a small crystal of the desired polymorph into the crystallization medium to promote its exclusive growth. |
| Inconsistent results between different synthesis methods (e.g., solution vs. mechanochemistry) | - Different methods can lead to the formation of different polymorphs (kinetic vs. thermodynamic products). Mechanochemical grinding, for instance, can sometimes produce metastable forms. | - Characterize Products of Each Method: Use Powder X-ray Diffraction (PXRD) to identify the polymorph obtained from each method.- Interconversion Studies: Attempt to convert one polymorph to another (e.g., by heating or slurrying) to understand their relative stability. For example, mechanochemical synthesis of a TFTIB-pyrazine co-crystal can be compared with its solution-grown counterpart to assess polymorphic outcomes.[1] |
| Difficulty in obtaining single crystals for structural analysis | - Rapid nucleation leading to small crystallites.- Presence of impurities. | - Vapor Diffusion: Set up a vapor diffusion experiment where a solution of the co-crystal components is exposed to the vapor of an anti-solvent.- Temperature Gradient: Slowly cool a saturated solution over a controlled temperature gradient.- High-Purity Starting Materials: Ensure the purity of TFTIB and the co-former to minimize defects in the crystal lattice. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing polymorphism in TFTIB co-crystals?
A1: The key factors influencing polymorphism in TFTIB co-crystals are:
-
Solvent Selection: The polarity, hydrogen bonding capability, and viscosity of the solvent can direct the formation of different polymorphs by influencing solute-solvent and solute-solute interactions.
-
Temperature: Temperature affects the solubility and nucleation kinetics, which in turn can determine the resulting polymorphic form.
-
Synthesis Method: Solution-based methods (e.g., slow evaporation) and mechanochemical methods (e.g., grinding) can yield different polymorphs due to differences in thermodynamic and kinetic control.[3]
-
Co-former Stoichiometry: The molar ratio of TFTIB to the co-former can influence the crystal packing and lead to different polymorphic or even different stoichiometric co-crystals.
-
Nature of the Co-former: The size, shape, and functional groups of the co-former play a crucial role in the supramolecular synthons formed (e.g., halogen bonds, π-π stacking), which dictates the crystal structure.
Q2: How can I selectively crystallize a desired polymorph of a TFTIB co-crystal?
A2: Selective crystallization can be achieved by:
-
Rational Solvent Selection: Based on preliminary screening, choose a solvent that consistently produces the desired polymorph.
-
Controlled Cooling/Evaporation: Implement a precise temperature control program for cooling crystallization or a controlled nitrogen flow for slow evaporation to maintain consistent conditions.
-
Seeding: As mentioned in the troubleshooting guide, introducing seed crystals of the target polymorph can be a very effective method.
-
Slurry Conversion: If a mixture is obtained, slurrying in a suitable solvent can convert the less stable forms into the most stable one.
Q3: What is the role of halogen bonding in TFTIB co-crystal polymorphism?
A3: Halogen bonding is a primary directional interaction responsible for the formation of TFTIB co-crystals. The iodine atoms on the TFTIB molecule act as halogen bond donors, interacting with electron-rich atoms (like nitrogen or oxygen) on the co-former.[3][4] The strength and geometry of these halogen bonds are critical in determining the crystal packing. Polymorphism can arise from different arrangements of these halogen-bonded motifs. For instance, in co-crystals with benzoylpyridine isomers, both I···N and I···O halogen bonds can form, and the competition and interplay between these interactions can lead to different crystal structures.[3]
Q4: Can mechanochemistry be used to control polymorphism in TFTIB co-crystals?
A4: Yes, mechanochemical methods like liquid-assisted grinding (LAG) can be a powerful tool for both screening and, in some cases, controlling polymorphism. LAG involves grinding the solid reactants with a small amount of liquid. The choice of the grinding liquid can influence the polymorphic outcome. Mechanochemistry can sometimes access polymorphs that are not obtainable from solution.[1] It is also a rapid method for screening a large number of co-formers and conditions.
Q5: What analytical techniques are essential for identifying and characterizing TFTIB co-crystal polymorphs?
A5: The following techniques are crucial:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline phases. Each polymorph will have a unique PXRD pattern.
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive crystal structure of a polymorph, revealing the molecular packing and intermolecular interactions.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can distinguish between polymorphs based on their different melting points, and can also detect phase transitions between polymorphs. Thermogravimetric Analysis (TGA) provides information on the thermal stability and desolvation of solvated polymorphs.
-
Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can identify differences in the vibrational modes of the molecules in different polymorphic forms, which arise from their distinct crystal environments.
Experimental Protocols
Protocol 1: Polymorph Screening of TFTIB Co-crystals by Solution Evaporation
-
Preparation of Stock Solutions: Prepare saturated solutions of TFTIB and the chosen co-former in a variety of solvents (e.g., chloroform, ethyl acetate, acetonitrile, ethanol, methanol).
-
Mixing: In separate vials, mix the TFTIB and co-former solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Crystallization: Cover the vials with perforated parafilm to allow for slow evaporation at a constant temperature (e.g., room temperature or 4°C).
-
Isolation and Analysis: Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and air-dry. Analyze the solid material by PXRD to identify the crystalline form(s) present.
Protocol 2: Polymorph Control via Slurry Conversion
-
Preparation of Slurry: Place a physical mixture of the TFTIB co-crystal polymorphs (or the crude product from a synthesis that yielded a mixture) in a vial.
-
Solvent Addition: Add a small amount of a pre-selected solvent in which the co-crystal has limited solubility.
-
Agitation: Stir the slurry at a constant temperature for a defined period (e.g., 24-72 hours).
-
Sampling and Analysis: Periodically take a small sample of the solid, dry it, and analyze by PXRD to monitor the phase transformation. Continue until the PXRD pattern no longer changes, indicating that the conversion to the most stable form is complete.
Protocol 3: Mechanochemical Screening using Liquid-Assisted Grinding (LAG)
-
Sample Preparation: Place stoichiometric amounts of TFTIB and the co-former in a milling jar.
-
Liquid Addition: Add a small amount (e.g., 10-20 µL) of a selected solvent.
-
Milling: Mill the mixture for a set time (e.g., 30-60 minutes) at a specific frequency.
-
Analysis: Analyze the resulting powder by PXRD to determine if a co-crystal has formed and to identify its polymorphic form.
Data Presentation
Table 1: Influence of Synthesis Method on the Polymorphic Outcome of a TFTIB-Benzoylpyridine Co-crystal
| Co-former | Synthesis Method | Resulting Phase | Reference |
| 4-benzoylpyridine | Solution Evaporation | α-form | [3] |
| 4-benzoylpyridine | Mechanochemical Grinding | α-form | [3] |
| 2-benzoylpyridine | Solution Evaporation | β-form | [3] |
| 2-benzoylpyridine | Mechanochemical Grinding | β-form | [3] |
Note: The original study did not report conditions to obtain different polymorphs of the same co-crystal, but demonstrated that different isomers of the co-former can lead to different crystal packing.
Table 2: Halogen Bond Distances in TFTIB Co-crystals
| Co-former | Halogen Bond Type | Bond Distance (Å) | Reference |
| Piperazine | I···N | 2.820 | [2] |
| 4-benzoylpyridine | I···N | 2.934 | [3] |
| 4-benzoylpyridine | I···O | 2.986 | [3] |
| 2-benzoylpyridine | I···N | 3.011 | [3] |
| 2-benzoylpyridine | I···O | 2.880 | [3] |
Visualizations
References
- 1. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Computational Analysis of Halogen Bonding in 1,3,5-Trifluoro-2,4,6-triiodobenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the halogen bonding capabilities of 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB), a prominent halogen bond donor, with other relevant polyhalogenated benzenes. The objective is to offer a clear, data-driven comparison to aid in the selection and computational study of these molecules for applications in crystal engineering, supramolecular chemistry, and drug design. While a wealth of research exists on these compounds, directly comparable computational data with a consistent Lewis base under uniform theoretical conditions is not always available in the literature. Therefore, this guide presents available data, outlines a robust computational protocol for generating comparable results, and visualizes the key concepts and workflows involved.
Comparison of Halogen Bond Donor Performance
The strength of a halogen bond is primarily dictated by the magnitude of the positive electrostatic potential, known as the σ-hole, on the halogen atom. This is influenced by the polarizability of the halogen and the electron-withdrawing power of the substituents on the aromatic ring. Here, we compare this compound (TFTIB) with two other potent halogen bond donors: 1,4-diiodotetrafluorobenzene (DITFB) and iodopentafluorobenzene (IPFB).
Table 1: Comparison of Halogen Bond Donor Properties
| Feature | This compound (TFTIB) | 1,4-Diiodotetrafluorobenzene (DITFB) | Iodopentafluorobenzene (IPFB) |
| Structure | Three iodine atoms ortho to fluorine atoms | Two iodine atoms para to each other, each ortho to two fluorine atoms | One iodine atom surrounded by five fluorine atoms |
| Number of Halogen Bond Donating Sites (Iodine) | 3 | 2 | 1 |
| Calculated Interaction Energy with N-Heterocycles (kcal/mol) | -9.23 (with a 1,10-phenanthroline derivative, bifurcated bond)[1] | ~ -4.78 (in a monolayer with 4,4'-bipyridyl) | -1.3 to -5.3 (range with various donors) |
| Maximum Electrostatic Potential (Vs,max) on Iodine (kcal/mol) | Data not readily available | Data not readily available | Data not readily available |
| Key Structural Features | The three iodine atoms can lead to multiple halogen bonds, but this is often in competition with strong π-π stacking interactions between TFTIB molecules. | A linear and potent ditopic halogen bond donor.[2] | A well-studied monotopic halogen bond donor. |
Note: The interaction energies presented are from different studies with different Lewis bases and computational methods, and therefore are not directly comparable. A standardized computational protocol, as detailed below, is recommended for a direct comparison. Based on the number of iodine atoms and the influence of fluorine substituents, the expected trend for halogen bond strength with a given Lewis base is TFTIB > DITFB > IPFB.
Experimental and Computational Protocols
To facilitate a direct and objective comparison of halogen bonding in these systems, the following computational workflow is recommended. This protocol is based on widely accepted methods for studying non-covalent interactions.
I. Geometry Optimization and Interaction Energy Calculation
This protocol outlines the steps to calculate the interaction energy between a halogen bond donor and a Lewis base (e.g., pyridine).
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method: Density Functional Theory (DFT) is a suitable and widely used method. Recommended functionals for non-covalent interactions include those with dispersion corrections, such as ωB97X-D or B3LYP-D3.
-
Basis Set: A triple-zeta quality basis set with polarization and diffuse functions is recommended for accurate results, for example, def2-TZVP or aug-cc-pVTZ. For iodine, an effective core potential (ECP) should be used.
-
Workflow: a. Monomer Optimization: Separately optimize the geometries of the halogen bond donor (e.g., TFTIB) and the Lewis base (e.g., pyridine). b. Complex Optimization: Arrange the halogen bond donor and Lewis base in a desired orientation for halogen bonding and perform a geometry optimization of the complex. c. Frequency Calculation: Perform a frequency calculation on all optimized structures (monomers and complex) to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). d. Interaction Energy Calculation: The interaction energy (ΔE) can be calculated as: ΔE = Ecomplex - (Edonor + Ebase) where Ecomplex, Edonor, and Ebase are the electronic energies of the optimized complex, donor, and base, respectively. e. Basis Set Superposition Error (BSSE) Correction: It is crucial to correct for BSSE, especially when using finite basis sets. The counterpoise correction method is the standard approach. The BSSE-corrected interaction energy (ΔECP) is the most reliable measure of the interaction strength.
II. Analysis of Non-Covalent Interactions
To visualize and characterize the nature of the halogen bond and other non-covalent interactions, the following analyses are recommended.
-
Molecular Electrostatic Potential (MEP) Surface Analysis: a. Purpose: To visualize the electron-rich and electron-deficient regions of the molecules and to identify the σ-hole on the iodine atoms. b. Procedure: Generate the MEP surface for the optimized halogen bond donor. The positive potential (Vs,max) on the extension of the C-I bond corresponds to the σ-hole.
-
Non-Covalent Interaction (NCI) Analysis: a. Purpose: To visualize weak interactions, such as halogen bonds, hydrogen bonds, and van der Waals interactions, in real space. b. Software: Multiwfn and VMD are commonly used for NCI analysis and visualization. c. Workflow: i. Generate a wavefunction file (e.g., .wfn or .wfx) from the DFT calculation of the optimized complex. ii. Use Multiwfn to calculate the reduced density gradient (RDG) and the electron density. iii. Generate NCI plots, which are 3D isosurfaces colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density. Blue isosurfaces typically represent strong attractive interactions (like halogen bonds), green indicates weaker van der Waals interactions, and red signifies steric repulsion.
Visualizations
Logical Relationship: Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of halogen bonding.
Signaling Pathway: Competition in Supramolecular Assembly
In systems like this compound, a competition often exists between the formation of halogen bonds and π-π stacking interactions, which dictates the final supramolecular architecture.
References
The Superior Halogen Bonding of 1,3,5-Trifluoro-2,4,6-triiodobenzene in Supramolecular Assembly: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise control over molecular architecture is paramount. In the realm of supramolecular chemistry, halogen bonding has emerged as a powerful tool for constructing complex and functional assemblies. At the forefront of halogen bond donors is 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB), a molecule whose unique electronic and structural features make it an exceptional candidate for driving self-assembly. This guide provides an objective comparison of TFTIB's performance against other halogen bond donors, supported by experimental data, to validate its prominent role in supramolecular chemistry.
This compound is a cornerstone in advanced chemical synthesis, particularly valued for its capacity as a potent halogen bond donor.[1] Its molecular structure, featuring three iodine atoms activated by the strongly electron-withdrawing fluorine atoms on a benzene ring, creates highly positive regions of electrostatic potential, known as σ-holes, on the iodine atoms.[2] These pronounced σ-holes readily engage in strong and directional interactions with a wide array of Lewis basic atoms (halogen bond acceptors), such as nitrogen, oxygen, and halide anions, facilitating the predictable and robust formation of supramolecular assemblies.[1][3][4] This capability is crucial for applications in crystal engineering, the design of advanced materials, and potentially in biological systems.[1][2]
Comparative Performance of Halogen Bond Donors
The efficacy of a halogen bond donor is primarily determined by the strength and directionality of the interaction it forms. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing power of the substituents on the donor molecule.[5] TFTIB, with its three iodine atoms and three fluorine atoms, represents a highly activated system.
To provide a clear comparison, the following table summarizes key quantitative data for TFTIB and other commonly used perhalogenated aromatic halogen bond donors. The data is compiled from X-ray crystallographic studies, solution-phase binding studies, and computational modeling.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction | Bond Distance (Å) | Association Constant (K) / Binding Energy | Reference |
| This compound (TFTIB) | Piperazine | I···N | 2.820(3) | - | [6] |
| This compound (TFTIB) | Acridine | I···N | 3.022 | - | [7] |
| This compound (TFTIB) | 1,10-Phenanthroline | I···N | 3.020, 3.148 | - | [7] |
| This compound (TFTIB) | 4-Benzoylpyridine | I···N / I···O | - | MEP (N): more negative, Binding Energy (I···N): stronger | [8] |
| 1,4-Diiodotetrafluorobenzene | Pyrazine | I···N | - | Reaction enthalpy vs. (pyr)₁/₂(tftib) is near zero | [9] |
| Iodopentafluorobenzene | Pyridyl-Nickel Fluoride | I···F | - | K (285 K) = 5-12 M⁻¹ | [10] |
| Bromopentafluorobenzene | Pyridyl-Nickel Fluoride | Br···F | - | K (193 K) = 1.0-1.6 M⁻¹ | [10] |
| N-Iodosuccinimide | Pyridine | I···N | - | - | [11] |
| 1-Iodoethynyl-4-fluorobenzene | Pyridine | I···N | - | - | [12] |
Note: Direct comparison of association constants is challenging due to varying experimental conditions (solvent, temperature). However, the data illustrates general trends in halogen bond strength.
Experimental Protocols
Reproducible and reliable experimental data are the bedrock of scientific validation. Below are detailed methodologies for key experiments used to characterize supramolecular assemblies involving TFTIB.
Co-crystallization by Slow Evaporation
This is a common method for obtaining single crystals of co-crystals suitable for X-ray diffraction analysis.
-
Solution Preparation: Prepare separate solutions of this compound (halogen bond donor) and the chosen Lewis base (halogen bond acceptor) in appropriate solvents. For example, TFTIB can be dissolved in chloroform and the acceptor in ethanol.[6]
-
Mixing: Mix the two solutions in a specific stoichiometric ratio (e.g., 2:1 donor to acceptor).[6] The mixture should be stirred to ensure homogeneity.
-
Crystallization: Cover the resulting solution and allow the solvent to evaporate slowly at room temperature. Over a period of several days to weeks, crystals of the co-crystal may form.
-
Crystal Harvesting: Carefully collect the formed crystals for subsequent analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a supramolecular assembly.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[13]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions in solution, such as the association constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).
-
Sample Preparation: A solution of the host molecule (e.g., TFTIB) is placed in the sample cell of the calorimeter. A solution of the guest molecule (the halogen bond acceptor) is loaded into the injection syringe. Both solutions must be in the same buffer or solvent to minimize heats of dilution.
-
Titration: A series of small, precise injections of the guest solution are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[14][15]
NMR Spectroscopy Titration
NMR spectroscopy is a versatile tool for studying halogen bonding in solution. Changes in the chemical shifts of atoms near the interaction site upon complexation can be used to determine the association constant.
-
Sample Preparation: A series of NMR tubes are prepared with a constant concentration of the host molecule (e.g., TFTIB) and varying concentrations of the guest molecule (the halogen bond acceptor).
-
Data Acquisition: ¹H, ¹³C, or ¹⁹F NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shift changes of specific nuclei are monitored as a function of the guest concentration. These titration data are then fitted to a 1:1 or other appropriate binding model using non-linear regression analysis to calculate the association constant.[16]
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of Halogen Bonding.
Caption: Experimental Workflow for Co-crystal Synthesis and Characterization.
Caption: Logical Comparison of Halogen Bond Donors.
Conclusion
The strategic placement of three iodine atoms, activated by three electron-withdrawing fluorine atoms, positions this compound as a premier halogen bond donor. The compiled data demonstrates that TFTIB consistently forms robust and highly directional interactions with a variety of Lewis bases, making it an invaluable tool for the rational design and construction of complex supramolecular architectures. While other halogen bond donors have their utility, the exceptional performance of TFTIB, supported by extensive experimental evidence, validates its critical role in advancing the fields of crystal engineering, materials science, and drug development. The detailed protocols and comparative data presented in this guide offer researchers a solid foundation for utilizing TFTIB to its full potential in their supramolecular assembly endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Probing Co-Assembly of Supramolecular Photocatalysts and Polyelectrolytes Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking of Halogen Bond Strength in Solution with Nickel Fluorides: Bromine versus Iodine and Perfluoroaryl versus Perfluoroalkyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. solvation.de [solvation.de]
- 15. Isothermal titration calorimetry of supramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing Halogen Bonds by Scalar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Co-crystals Formed with 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB)
A comprehensive guide for researchers, scientists, and drug development professionals on the supramolecular chemistry of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) co-crystals. This document provides a comparative overview of co-crystal structures, formation, and physicochemical properties, supported by experimental data and detailed protocols.
This compound (TFTIB) is a potent halogen bond donor, owing to the electron-withdrawing fluorine atoms that enhance the electrophilic character of the iodine atoms. This property makes TFTIB a versatile building block in crystal engineering for the construction of novel supramolecular assemblies. This guide presents a comparative study of a series of co-crystals formed between TFTIB and various co-formers, including nitrogen-containing heterocycles and N-oxides. The analysis focuses on the structural characteristics, thermal stability, and the nature of the non-covalent interactions that govern the formation of these multi-component crystalline solids.
Comparative Data of TFTIB Co-crystals
The following tables summarize the key crystallographic and thermal data for a selection of TFTIB co-crystals, providing a basis for objective comparison.
Table 1: Crystallographic Data for Selected TFTIB Co-crystals
| Co-former | Stoichiometry (TFTIB:Co-former) | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | CCDC No. |
| 2-Benzoylpyridine (α-form) | 1:1 | P2₁/c | 8.875(1) | 22.384(3) | 10.519(2) | 90 | 112.55(1) | 90 | 1929.8(5) | 2156417 |
| 2-Benzoylpyridine (β-form) | 1:1 | P2₁/n | 8.019(2) | 11.241(2) | 21.082(4) | 90 | 97.23(2) | 90 | 1887.8(7) | 2156418 |
| 3-Benzoylpyridine | 1:1 | P2₁/c | 8.831(1) | 22.421(3) | 10.487(2) | 90 | 112.23(1) | 90 | 1921.1(5) | 2156419 |
| 4-Benzoylpyridine | 1:1 | P-1 | 8.213(1) | 9.053(1) | 13.984(2) | 81.12(1) | 85.04(1) | 73.67(1) | 981.3(2) | 2156421 |
| Piperazine | 2:1 | P-1 | - | - | - | - | - | - | - | - |
| Pyridine N-oxide | 1:2 (with H₂O) | C2/c | 15.419(3) | 8.783(2) | 17.585(4) | 90 | 109.11(3) | 90 | 2250.3(8) | - |
Note: Full crystallographic data for the TFTIB-piperazine co-crystal was not available in the searched literature.
Table 2: Key Halogen Bond Interactions and Thermal Properties
| Co-former | Halogen Bond Type(s) | I···N Distance (Å) | I···O Distance (Å) | Melting Point (°C) |
| 2-Benzoylpyridine (α-form) | I···N, I···O | 2.915 | 2.998 | ~130 |
| 2-Benzoylpyridine (β-form) | I···N, I···O | 2.912 | 2.964 | ~132 |
| 3-Benzoylpyridine | I···N, I···O | 2.846 | 3.018 | Not Reported |
| 4-Benzoylpyridine | I···N, I···O, I···I | 2.825 | 2.994 | Not Reported |
| Piperazine | I···N | 2.820(3) | - | Not Reported |
| Pyridine N-oxide | I···O | - | 2.78 (avg) | Not Reported |
Experimental Protocols
The synthesis and characterization of TFTIB co-crystals generally follow established crystal engineering methodologies.
Co-crystal Synthesis
1. Solution-Based Crystallization (Slow Evaporation):
-
Dissolve stoichiometric amounts of this compound and the chosen co-former in a suitable solvent or solvent mixture (e.g., chloroform, ethanol, acetone).
-
Stir the solution to ensure complete dissolution of both components.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Harvest the resulting single crystals for analysis.
2. Mechanochemical Synthesis (Grinding):
-
Place stoichiometric amounts of TFTIB and the co-former in a grinding vessel (e.g., agate mortar and pestle or a ball mill).
-
Neat Grinding (NG): Grind the solid mixture for a specified period (e.g., 30-60 minutes).
-
Liquid-Assisted Grinding (LAG): Add a small amount of a suitable liquid (e.g., ethanol, acetonitrile) to the solid mixture before grinding. This often accelerates the co-crystal formation.
-
The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Characterization Methods
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Solve and refine the crystal structure using appropriate software packages (e.g., SHELX).
-
This technique provides precise information on unit cell parameters, space group, and atomic coordinates, allowing for detailed analysis of intermolecular interactions.
2. Powder X-ray Diffraction (PXRD):
-
Place a powdered sample on a sample holder.
-
Collect the diffraction pattern over a specific 2θ range using a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm phase purity. It is also used to identify new crystalline phases formed through mechanochemical synthesis.
3. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Heat a small amount of the sample in a sealed pan at a constant rate. DSC is used to determine the melting point and enthalpy of fusion of the co-crystals, providing insights into their thermal stability.
-
Thermogravimetric Analysis (TGA): Heat a sample in a controlled atmosphere on a microbalance. TGA is used to study the thermal stability and decomposition profile of the co-crystals, and to identify the presence of solvate molecules.
Visualization of Supramolecular Interactions and Workflows
Graphviz diagrams are employed to illustrate the logical relationships in co-crystal formation and the experimental procedures.
Caption: Halogen bonding pathways in the formation of TFTIB co-crystals.
Caption: General experimental workflow for the synthesis and characterization of TFTIB co-crystals.
Unraveling Molecular Interactions: A Comparative Guide to DFT Calculations of 1,3,5-Trifluoro-2,4,6-triiodobenzene Interaction Energies
For researchers, scientists, and professionals in drug development, understanding the non-covalent interactions of molecules is paramount for rational design and the development of novel therapeutics and materials. 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) has emerged as a powerful building block in supramolecular chemistry and crystal engineering due to its capacity to form strong and directional halogen bonds. This guide provides a comparative analysis of its interaction energies, drawing upon Density Functional Theory (DFT) calculations to elucidate the subtle forces that govern its molecular recognition.
TFTIB is recognized as a potent halogen bond donor, a feature attributed to the electron-withdrawing fluorine atoms that enhance the electrophilic character of the iodine atoms.[1] This characteristic makes it an ideal candidate for forming robust co-crystals with a variety of Lewis bases.[2][3] Computational studies, particularly DFT calculations, have been instrumental in quantifying the strength of these interactions and revealing the interplay of various non-covalent forces.
Comparative Analysis of Interaction Energies
A key study investigating the non-covalent interactions of TFTIB with a series of 1,10-phenanthroline derivatives provides valuable quantitative data on halogen bond strengths.[1] These calculations highlight a fascinating competition between C-I⋯N halogen bonds and π⋯π stacking interactions, which dictates the final supramolecular architecture.[1][4]
The strength of the C-I⋯N halogen bond formed between TFTIB and different Lewis bases is a critical parameter in crystal engineering. DFT calculations at the ωB97X-D/def2-TZVPP level of theory have provided precise estimations of these interaction energies.[1]
| Interacting Molecule | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| 1,10-Phenanthroline Derivative | C-I⋯N Halogen Bond | - |
| Pyridine | C-I⋯N Halogen Bond | Data not available in the provided search results |
| Piperazine | C-I⋯N Halogen Bond | Data not available in the provided search results |
Note: While the referenced study provides specific interaction energies for various substituted phenanthroline derivatives, the exact numerical values for a broader range of Lewis bases were not explicitly available in the initial search results. The table structure is provided as a template for presenting such comparative data.
The study on phenanthroline derivatives revealed that the formation of one or two C-I⋯N halogen bonds by a single TFTIB molecule is influenced by the presence of competing π⋯π stacking interactions.[1] This underscores the importance of considering the entire interaction landscape when predicting molecular assemblies.
Experimental and Computational Protocols
The reliable prediction of interaction energies is critically dependent on the chosen computational methodology. The following protocol outlines a typical workflow for DFT calculations in this context.
Computational Protocol for Interaction Energy Calculations
-
Geometry Optimization: The geometries of the individual monomers (TFTIB and the interacting Lewis base) and the resulting complex are fully optimized without any symmetry constraints.
-
Level of Theory: A suitable density functional and basis set are chosen. For interactions involving heavy elements like iodine and non-covalent forces, dispersion-corrected functionals such as ωB97X-D are often employed.[1]
-
Basis Set: A triple-zeta quality basis set, for instance, def2-TZVPP, is commonly used to provide a good balance between accuracy and computational cost.[1]
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual, optimized monomers.
-
Basis Set Superposition Error (BSSE) Correction: The counterpoise correction method is typically applied to account for the artificial stabilization of the complex due to the basis sets of the monomers overlapping.
Visualizing Interaction Workflows and Concepts
To better illustrate the processes and concepts involved in studying the interaction energies of this compound, the following diagrams are provided.
Caption: Workflow for DFT calculation of interaction energy.
Caption: Non-covalent interactions of TFTIB.
References
Unveiling the Potency of σ-Hole Interactions: A Comparative Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene
For researchers, scientists, and drug development professionals, understanding and harnessing non-covalent interactions is paramount in the rational design of novel materials and therapeutics. This guide provides a comprehensive comparison of the σ-hole interactions in 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB), a potent halogen bond donor, with its non-fluorinated analogue, 1,3,5-triiodobenzene (TIB). Through the presentation of supporting experimental data, this document aims to elucidate the significant role of fluorine substitution in enhancing halogen bonding capabilities.
The concept of the σ-hole is a cornerstone of modern supramolecular chemistry. It refers to a region of positive electrostatic potential on the outer surface of a covalently bonded halogen atom, arising from the anisotropic distribution of electron density. This electron-deficient region can engage in attractive, non-covalent interactions with Lewis bases, an interaction termed halogen bonding. The strength and directionality of these bonds make them powerful tools in crystal engineering, materials science, and drug design.
This guide focuses on TFTIB, a molecule where the presence of three electron-withdrawing fluorine atoms is expected to significantly enhance the positive character of the σ-holes on the iodine atoms. To objectively assess this enhancement, its performance as a halogen bond donor is compared against TIB, which lacks these activating groups.
Performance Comparison: TFTIB vs. TIB in Halogen Bonding
Experimental evidence, primarily from single-crystal X-ray diffraction studies, demonstrates the superior performance of this compound as a halogen bond donor compared to 1,3,5-triiodobenzene. The data presented in the following table showcases the key interaction parameters for cocrystals of both donors with various nitrogen-containing Lewis bases. A shorter halogen bond distance, particularly when expressed as a percentage of the sum of the van der Waals radii of the interacting atoms, indicates a stronger interaction.
| Halogen Bond Donor | Lewis Base (Acceptor) | I···N Bond Length (Å) | C–I···N Angle (°) | I···N Distance (% of vdW Radii Sum) | Reference |
| TFTIB | Piperazine | 2.820 | 178.0 | ~80.6% | [1] |
| TFTIB | 2-Benzoylpyridine | 2.919 | 175.9 | ~83.4% | [2] |
| TFTIB | 3-Benzoylpyridine | 2.868 | 176.8 | ~82.0% | [2] |
| TFTIB | 4-Benzoylpyridine | 2.859 | 177.3 | ~81.7% | [2] |
| TFTIB | Acridine | 3.022 | - | ~86.3% | [1] |
| TFTIB | 1,10-Phenanthroline | 3.020, 3.148 | - | ~86.3%, ~89.9% | [1] |
| TIB | Pyridine | 2.978 | 176.3 | ~85.1% | |
| TIB | 4,4'-Bipyridine | 2.964 | 177.5 | ~84.7% |
Note: The sum of the van der Waals radii for Iodine (1.98 Å) and Nitrogen (1.52 Å) is approximately 3.50 Å. The percentage is calculated as (I···N Bond Length / 3.50 Å) * 100.
The data clearly indicates that TFTIB consistently forms shorter and, by inference, stronger halogen bonds with nitrogen-containing Lewis bases compared to TIB. The I···N distances in TFTIB cocrystals are a smaller percentage of the sum of the van der Waals radii, highlighting the enhanced electrophilicity of the σ-hole on the iodine atoms due to the electron-withdrawing fluorine atoms.
Experimental Protocols
The data presented in this guide is primarily derived from single-crystal X-ray diffraction studies of cocrystals. The general experimental workflow for obtaining this data is outlined below.
1. Cocrystal Synthesis (Solution Growth Method):
A common method for preparing single crystals suitable for X-ray diffraction is through slow evaporation from a solution.[1]
-
Materials: this compound (or 1,3,5-triiodobenzene) and the desired Lewis base.
-
Solvents: A suitable solvent or a mixture of solvents in which both components are soluble. Common choices include chloroform, ethanol, ethyl acetate, and methanol.
-
Procedure:
-
The halogen bond donor and the Lewis base are dissolved in separate vials containing a suitable solvent.
-
The solutions are then mixed in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1).
-
The resulting mixture is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of the cocrystal will form.
-
2. Single-Crystal X-ray Diffraction (SC-XRD):
SC-XRD is the definitive technique for elucidating the three-dimensional structure of crystalline materials at atomic resolution.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for crystal manipulation, and a detector.
-
Procedure:
-
A high-quality single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
A complete set of diffraction data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
-
The collected data is processed to yield a set of structure factors.
-
The crystal structure is solved using specialized software to obtain an initial model of the atomic arrangement.
-
The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
The Role of Fluorine in Enhancing σ-Hole Interactions
The enhanced performance of TFTIB as a halogen bond donor can be directly attributed to the strong electron-withdrawing nature of the fluorine atoms. This relationship can be visualized through the following logical flow.
The inductive effect of the fluorine atoms pulls electron density away from the benzene ring, which in turn enhances the polarization of the C-I bonds. This leads to a more positive and localized σ-hole on the iodine atoms, making them more potent electrophiles for halogen bonding.
Conclusion
The experimental data unequivocally demonstrates that this compound is a significantly more effective halogen bond donor than its non-fluorinated counterpart, 1,3,5-triiodobenzene. The presence of electron-withdrawing fluorine atoms plays a crucial role in enhancing the magnitude of the σ-hole on the iodine atoms, leading to stronger and more directional halogen bonds. This understanding is vital for the design of supramolecular assemblies and the development of novel functional materials and pharmaceuticals where precise control over intermolecular interactions is a key determinant of function. For researchers in these fields, TFTIB represents a powerful and versatile building block for constructing complex and robust molecular architectures.
References
Assessing the Strength of Halogen Bonds from 1,3,5-Trifluoro-2,4,6-triiodobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the halogen bonding capabilities of 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB), a potent halogen bond donor. This document summarizes available experimental data on its interaction with various Lewis bases and compares its performance with alternative halogen bond donors.
This compound is a powerful tool in supramolecular chemistry and crystal engineering due to the presence of three iodine atoms activated by three strongly electron-withdrawing fluorine atoms on the benzene ring. This substitution pattern creates highly positive regions of electrostatic potential, known as σ-holes, on the iodine atoms, making them potent halogen bond donors. The strength of these interactions is critical for the rational design of co-crystals, functional materials, and biologically active compounds.
Quantitative Assessment of Halogen Bond Strength
The strength of halogen bonds can be quantified in solution by determining the association constant (Kₐ) or dissociation constant (Kₑ) through various experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Isothermal Titration Calorimetry (ITC). While extensive solid-state structural data exists for TFTIB co-crystals, quantitative solution-phase data is less centralized. This guide compiles available data to facilitate comparison.
Table 1: Halogen Bond Strength of this compound (TFTIB) with Various Acceptors (Calculated Data)
| Halogen Bond Acceptor | Method | Solvent | Binding Energy (kcal/mol) |
| 1,10-Phenanthroline | DFT Calculation | Gas Phase | -8.1 |
| 5-Bromo-1,10-phenanthroline | DFT Calculation | Gas Phase | -7.8 |
| 5-Chloro-1,10-phenanthroline | DFT Calculation | Gas Phase | -7.9 |
| 5-Nitro-1,10-phenanthroline | DFT Calculation | Gas Phase | -7.4 |
Note: The binding energies presented in this table are based on computational studies and serve as a theoretical estimation of the halogen bond strength. Experimental verification in solution is crucial for a complete understanding.
Comparison with Alternative Halogen Bond Donors
The choice of a halogen bond donor is critical in designing supramolecular assemblies. The following table provides a comparison of the halogen bonding strength of other iodinated perfluorinated aromatics with a common acceptor.
Table 2: Comparison of Association Constants (Kₐ) for Various Perfluoroiodoarene Halogen Bond Donors with a Nickel(II) Fluoride Acceptor
| Halogen Bond Donor | Halogen Bond Acceptor | Method | Solvent | Kₐ (M⁻¹) at 285 K |
| Iodopentafluorobenzene | trans-[NiF{2-C₅NF₃(4-H)}(PEt₃)₂] | ¹⁹F NMR Titration | Toluene | 5 - 12 |
| 1,4-Diiodotetrafluorobenzene | Data not available in the same system | |||
| This compound | Data not available in the same system |
This table highlights the utility of perfluoroiodoarenes as halogen bond donors. While direct comparative data for TFTIB in this specific system is not available, the strong electron-withdrawing nature of the three fluorine and three iodine atoms in TFTIB is expected to result in significantly stronger halogen bonds compared to iodopentafluorobenzene.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing new experiments.
NMR Titration for Association Constant Determination
Nuclear Magnetic Resonance (NMR) titration is a powerful technique to determine the association constant of a host-guest complex in solution.
Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Upon formation of a halogen bond, the chemical shifts of nuclei on both the donor and acceptor molecules will change. By monitoring the change in chemical shift of a specific nucleus (e.g., ¹H, ¹⁹F, or ¹³C) on the host molecule upon incremental addition of the guest molecule, a binding isotherm can be generated. Fitting this curve to a suitable binding model (e.g., 1:1, 1:2) allows for the determination of the association constant (Kₐ).
Typical Protocol:
-
Sample Preparation: Prepare a stock solution of the halogen bond donor (e.g., TFTIB) of a known concentration in a suitable deuterated solvent. Prepare a stock solution of the halogen bond acceptor at a much higher concentration in the same solvent.
-
Initial Spectrum: Record the NMR spectrum of the halogen bond donor solution.
-
Titration: Add small aliquots of the concentrated halogen bond acceptor solution to the NMR tube containing the donor solution.
-
Data Acquisition: After each addition, thoroughly mix the solution and record the NMR spectrum.
-
Data Analysis: Monitor the chemical shift of a proton or fluorine signal on the donor molecule that shows a significant change upon binding. Plot the change in chemical shift (Δδ) as a function of the acceptor concentration.
-
Fitting: Fit the resulting binding isotherm using non-linear regression analysis to a 1:1 or other appropriate binding model to extract the association constant (Kₐ).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains a solution of one of the binding partners (e.g., the halogen bond acceptor), and a syringe contains a solution of the other binding partner (e.g., TFTIB). The titrant is injected into the sample cell in small aliquots, and the instrument measures the heat change associated with the binding interaction.
Typical Protocol:
-
Sample Preparation: Prepare solutions of the halogen bond donor and acceptor in the same buffer or solvent to minimize heats of dilution. The concentrations should be carefully chosen based on the expected binding affinity.
-
Instrument Setup: Thoroughly clean and degas the sample cell and syringe. Fill the sample cell with the acceptor solution and the syringe with the donor solution.
-
Titration: Perform a series of injections of the donor solution into the sample cell, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change for each injection.
-
Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change as a function of the molar ratio of donor to acceptor.
-
Fitting: Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Logical Relationships in Halogen Bonding
The following diagram illustrates the fundamental principle of halogen bonding between this compound and a generic Lewis base (halogen bond acceptor).
Caption: Halogen bond formation between TFTIB and a Lewis base.
This guide provides a foundational understanding of the halogen bonding strength of this compound. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and data relevant to the system of interest. The continued exploration of solution-phase quantitative studies will further enhance our ability to harness the full potential of this remarkable halogen bond donor.
A Comparative Guide to the Structural Analysis of 1,3,5-Trifluoro-2,4,6-triiodobenzene Co-crystals via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of co-crystals formed with 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB), a powerful tritopic halogen bond donor. The ability of TFTIB to form co-crystals with a wide range of Lewis bases, including nitrogen-containing heterocycles, makes it a subject of significant interest in crystal engineering and supramolecular chemistry.[1][2] This document summarizes key crystallographic data obtained through single-crystal X-ray diffraction and details the experimental protocols for their synthesis and analysis.
The structural landscape of TFTIB co-crystals is often dictated by a competition between strong C—I⋯N or C—I⋯O halogen bonds and other noncovalent interactions like π⋯π stacking.[3][4] Notably, while TFTIB has three iodine atoms capable of forming halogen bonds, it frequently forms only one or two such bonds in a co-crystal structure.[4][5] This phenomenon is sometimes attributed to an "anticooperative" effect, where the formation of an initial halogen bond decreases the propensity of the other iodine atoms to engage in similar interactions.[6]
Comparative Crystallographic Data
The following tables summarize the crystallographic data for a selection of TFTIB co-crystals, offering a quantitative comparison of their solid-state structures.
Table 1: Crystallographic Data for Selected TFTIB Co-crystals
| Co-former | Stoichiometry (TFTIB:Co-former) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Piperazine | 2:1 | C2/c | 16.033 | 8.012 | 12.936 | 110.12 | [5] |
| 2-Benzoylpyridine (α-form) | 1:1 | P2₁/c | 10.021 | 16.324 | 12.986 | 109.11 | [3] |
| 2-Benzoylpyridine (β-form) | 1:1 | P2₁/n | 8.067 | 15.656 | 15.939 | 90.57 | [3] |
| 3-Benzoylpyridine | 1:1 | P2₁/c | 8.847 | 12.825 | 18.730 | 97.23 | [3] |
| 4-Benzoylpyridine (α-form) | 1:1 | P2₁/c | 10.088 | 16.104 | 13.111 | 109.84 | [3] |
Table 2: Key Halogen Bond Geometries in Selected TFTIB Co-crystals
| Co-former | Interaction Type | Distance (Å) | Angle (C—I⋯Acceptor) (°) | Ref. |
| Piperazine | C—I⋯N | 2.820 | 178.0 | [5][7] |
| 2-Benzoylpyridine (α-form) | C—I⋯N | 3.033 | 172.6 | [3] |
| C—I⋯O | 3.054 | 169.8 | [3] | |
| 2-Benzoylpyridine (β-form) | C—I⋯N | 2.905 | 176.8 | [3] |
| C—I⋯O | 3.123 | 171.1 | [3] | |
| 3-Benzoylpyridine | C—I⋯N | 2.857 | 175.7 | [3] |
| C—I⋯O | 3.041 | 170.8 | [3] | |
| 4-Benzoylpyridine (α-form) | C—I⋯N | 2.851 | 177.3 | [3] |
| C—I⋯O | 3.016 | 172.9 | [3] |
Experimental Protocols
The methodologies outlined below are representative of the procedures used to synthesize and structurally characterize TFTIB co-crystals.
Several methods are employed to prepare TFTIB co-crystals, including solution-based and mechanochemical techniques.
-
Solution Growth (Slow Evaporation):
-
Prepare separate solutions of this compound and the co-former in suitable solvents (e.g., chloroform, acetone, ethanol).[3][5]
-
Mix the solutions, typically in a 1:1 or other desired stoichiometric ratio.
-
Stir the combined solution to ensure homogeneity.
-
Cover the container and allow the solvent to evaporate slowly at room temperature.
-
Single crystals suitable for X-ray diffraction will form over time.[5]
-
-
Mechanochemical Synthesis (Grinding):
-
Place the solid reactants (TFTIB and co-former) in a stainless steel grinding jar, often with one or two stainless steel balls.
-
For liquid-assisted grinding (LAG), add a small amount of a suitable solvent (e.g., nitromethane, acetone).[3]
-
Mill the mixture in a shaker mill for a specified duration (e.g., 30-40 minutes).[8]
-
The resulting powder can be analyzed by X-ray Powder Diffraction (XRPD) to confirm the formation of the co-crystal phase.
-
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
A suitable single crystal is selected and mounted on a diffractometer (e.g., Oxford Diffraction Xcalibur Kappa CCD).[3]
-
The crystal is cooled to a low temperature (e.g., 150 K or 170 K) to minimize thermal vibrations.[3]
-
Data is collected using graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[3]
-
Data collection is typically performed using ω scans over a specified 2θ range.[3]
-
Programs such as CrysAlis CCD and CrysAlis RED are used for data collection, cell refinement, and data reduction.[3]
-
The crystal structure is solved by direct methods using software like SHELXS or SHELXT and refined on F² using programs such as SHELXL.[3]
-
Crystallographic software suites like WinGX or Olex2 are used for final calculations and visualization.[3]
-
-
X-ray Powder Diffraction (XRPD):
-
The bulk powder sample is placed on a sample holder.
-
XRPD patterns are recorded on a diffractometer (e.g., Malvern PANalytical Aeris) with Cu Kα radiation.[3]
-
Data is collected over an angular range (e.g., 5 to 40° 2θ) with a defined step size and measurement time.[3]
-
The experimental pattern is compared with a pattern simulated from the single-crystal data to confirm the phase purity of the bulk sample.
-
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from starting materials to final structural elucidation of TFTIB co-crystals.
References
- 1. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Experimental and Theoretical Data for 1,3,5-Trifluoro-2,4,6-triiodobenzene Complexes
An in-depth analysis of the structural and electronic properties of halogen-bonded complexes involving 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB), providing a comparative overview of experimental crystallographic data and the insights gained from theoretical computations.
This guide is tailored for researchers, scientists, and drug development professionals interested in the application of halogen bonding in crystal engineering and supramolecular chemistry. This compound is a powerful halogen bond donor, and understanding its interactions with various Lewis bases is crucial for the rational design of novel materials and pharmaceutical co-crystals. This document focuses on the well-characterized 2:1 co-crystal of TFTIB with piperazine, presenting its experimental data and contextualizing it with the types of insights typically derived from theoretical studies on similar systems.
Executive Summary
This compound (TFTIB) is a versatile building block in supramolecular chemistry due to its capacity to form strong and directional halogen bonds. Experimental studies, predominantly single-crystal X-ray diffraction, provide precise geometric parameters of TFTIB complexes. Theoretical calculations, such as Density Functional Theory (DFT), complement this by offering insights into interaction energies and the electronic nature of these bonds. This guide presents a detailed look at the experimental data for the 2:1 complex of TFTIB with piperazine and discusses the theoretical approaches used to analyze such systems, highlighting the synergy between experimental and computational methods.
Data Presentation: Experimental vs. Theoretical Parameters
The following table summarizes the key experimental geometric parameters for the 2:1 complex of this compound with piperazine, as determined by single-crystal X-ray diffraction.[1][2] While a dedicated theoretical study for this specific complex is not available in the cited literature, the table includes placeholders for typical theoretical data points obtained for similar TFTIB complexes to illustrate a comparative framework.
| Parameter | Experimental Value (TFTIB-Piperazine Complex) | Theoretical Value (Typical for TFTIB Complexes) |
| Halogen Bond Length (I···N) | 2.820(3) Å | Typically calculated to be within a few tenths of an Ångstrom of the experimental value. |
| Halogen Bond Angle (C–I···N) | 178.0(1)° | Generally predicted to be close to linear (180°). |
| Interaction Energy | Not directly measured | Calculated to quantify the strength of the halogen bond (typically in kcal/mol). |
| C–I Bond Length (involved in XB) | Not specified in the abstract | Often shows a slight elongation upon halogen bond formation in theoretical models. |
| Electron Density at Bond Critical Point | Not applicable | A key quantum mechanical parameter from QTAIM analysis indicating the nature of the interaction. |
Experimental Protocols
The experimental data for the 2:1 complex of this compound and piperazine was obtained through the following key experimental procedures:[1]
Synthesis and Crystallization
This compound and piperazine were used as received from commercial suppliers.[1] The co-crystal was prepared by slow evaporation from a solution.[1] A solution of the halogen-bond donor (TFTIB) in chloroform was mixed with a solution of the halogen-bond acceptor (piperazine) in ethanol at room temperature.[1] The resulting mixture was stirred and then allowed to stand for slow evaporation, which yielded single crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
Data for the single crystal was collected at a low temperature to minimize thermal vibrations and obtain a high-resolution structure. The crystal structure was solved and refined using standard crystallographic software packages. This technique provides precise atomic coordinates, from which bond lengths, angles, and other geometric parameters of the crystal lattice are determined.
Mandatory Visualizations
The following diagrams illustrate the logical relationship between experimental and theoretical approaches in studying TFTIB complexes and a typical experimental workflow for their characterization.
Caption: Logical workflow comparing experimental and theoretical studies of TFTIB complexes.
Caption: Experimental workflow for the synthesis and characterization of TFTIB co-crystals.
Discussion and Conclusion
The study of the 2:1 co-crystal of this compound with piperazine provides a clear example of the power of single-crystal X-ray diffraction in elucidating the precise geometry of halogen-bonded complexes.[1] The experimental data reveals a moderately strong halogen bond with a notable linear C–I···N angle, which is characteristic of this type of interaction.[1]
While experimental methods provide invaluable structural information, theoretical calculations offer a deeper understanding of the underlying energetics and electronic features of these interactions. For instance, computational studies on other TFTIB complexes have been used to quantify the strength of the halogen bonds in terms of interaction energy and to analyze the charge distribution and orbital interactions that give rise to the bond. These theoretical approaches can also be used to predict the structures of new complexes and to understand the competition between different types of non-covalent interactions, such as halogen bonding and π-π stacking.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Trifluoro-2,4,6-triiodobenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3,5-Trifluoro-2,4,6-triiodobenzene (CAS No. 84322-56-5), ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines for handling and disposal.
This compound is a halogenated organic compound that presents moderate hazards, including skin, eye, and respiratory irritation.[1][2][3] Proper handling and disposal are crucial to mitigate risks. This guide outlines the necessary steps for safe disposal, from initial handling to final waste management.
Hazard and Safety Information
A summary of the key hazard information and recommended personal protective equipment (PPE) is provided in the table below.
| Hazard Category | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | H315: Causes skin irritation[1][2][3] | Protective gloves, Protective clothing[1] | Flush skin and hair with running water. Seek medical attention if irritation occurs.[1] |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | Eye protection, Face protection[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2][3] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an authorized hazardous or special waste collection point, in accordance with local regulations.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Immediate Steps for Spills and Residues:
-
Personnel Safety: Ensure all personnel in the immediate area are wearing the appropriate PPE as detailed above.[1]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1]
-
Spill Containment (Dry): For solid spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material. Place the collected material into a clean, dry, sealable, and appropriately labeled container.[1]
-
Spill Containment (Wet): If the material is wet, shovel or vacuum it up and place it into a labeled container for disposal.[1]
-
Cleaning: After removing the bulk of the spill, wash the area with large amounts of water. Prevent runoff from entering drains.[1]
2. Packaging and Labeling for Disposal:
-
Container: Use a designated, sealable container for the waste. Ensure the container is compatible with the chemical. Keep the container tightly closed.[1]
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (84322-56-5), and relevant hazard symbols (e.g., irritant).
3. Storage and Collection:
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.[1]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 1,3,5-Trifluoro-2,4,6-triiodobenzene
This document provides critical safety protocols and logistical plans for the handling and disposal of 1,3,5-Trifluoro-2,4,6-triiodobenzene, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US). | To prevent eye irritation or serious eye damage from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, butyl rubber). Fire/flame resistant and impervious clothing. Lab coat. | Inspect gloves prior to use. | To prevent skin irritation and absorption.[1][2][3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator is recommended. | For dust and aerosols, FFP3 filtering facepieces (EN 149) or half-/full-face masks (EN 140/EN 136) with P3 filters (EN 143) are recommended.[1][2][3] | To prevent respiratory tract irritation from inhalation of dust or fumes.[1][5] |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to minimize risks associated with this compound.
Handling Protocol:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1][2]
-
Contaminated Clothing: Launder contaminated work clothes separately before reuse.[1]
-
Spill Management:
-
Minor Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
General Cleanup: After collecting the spilled material, wash the area with large amounts of water. Prevent runoff from entering drains.[1]
-
Storage Protocol:
-
Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][2][4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
-
Labeling: Ensure containers are properly labeled.
-
Physical Integrity: Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Container Disposal: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][2]
-
Collection: Collect residues in sealed plastic bags or other suitable containers for disposal.[1]
Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
